7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-2-3-11-7(9(12)13)5-10-8(11)4-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNJGLIZTIZCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-97-0 | |
| Record name | 7-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Biological activity of 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid
An In-Depth Technical Guide to the Anticipated Biological Activity of 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid
Authored by: A Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic ring system renowned for its broad spectrum of pharmacological activities. This has led to the development of several marketed drugs for various therapeutic indications.[1][2][3] This in-depth technical guide focuses on a specific, yet underexplored, derivative: This compound . While direct experimental data for this compound is limited in publicly accessible literature, this document serves as a forward-looking scientific treatise. By synthesizing the extensive research on analogous compounds, we will delineate the anticipated biological activities, propose plausible mechanisms of action, and provide detailed experimental protocols to validate these hypotheses. This guide is intended to be a foundational resource for researchers poised to investigate the therapeutic potential of this promising molecule.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Core
The fusion of an imidazole and a pyridine ring to form the imidazo[1,2-a]pyridine nucleus has bestowed upon this scaffold a unique three-dimensional architecture that allows for diverse interactions with a multitude of biological targets.[1][2] This has resulted in a wide array of reported biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[3] Marketed drugs such as zolpidem (hypnotic), alpidem (anxiolytic), and zolimidine (antiulcer) underscore the therapeutic viability of this chemical class.[1][3]
The substitution pattern on the imidazo[1,2-a]pyridine ring system plays a crucial role in determining the specific biological activity and potency. The C3-carboxylic acid moiety, in particular, has been identified as a key functional group in several biologically active derivatives, suggesting its importance in target engagement. Furthermore, the methoxy group at the C7 position can modulate the electronic and lipophilic properties of the molecule, potentially enhancing cell permeability and target interaction. This guide, therefore, puts forth a scientifically-grounded prospectus on the therapeutic potential of this compound.
Proposed Synthesis of this compound
The synthesis of the target compound is anticipated to be achievable through established synthetic methodologies for imidazo[1,2-a]pyridine-3-carboxylic acids. A plausible and efficient route is outlined below, based on the condensation of a substituted 2-aminopyridine with an α-keto acid or its equivalent.[4][5]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-amino-4-methoxypyridine (1 equivalent) in anhydrous ethanol, add ethyl bromopyruvate (1.1 equivalents).
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl ester from Step 1 in a 3:1 mixture of ethanol and water.
-
Add lithium hydroxide (LiOH) (2-3 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and reduce the volume by approximately half under reduced pressure to remove the ethanol.
-
Acidify the remaining aqueous solution to pH 3-4 with 1N hydrochloric acid (HCl).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final product, this compound.
Anticipated Biological Activity I: Anticancer Potential
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and anti-proliferative effects against a range of cancer cell lines.[1][6][7] The proposed mechanisms often involve the modulation of key signaling pathways crucial for cancer cell survival and proliferation.
Postulated Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a critical pathway that is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects by inhibiting this pathway.[7][8] It is hypothesized that this compound could similarly inhibit one or more kinases in this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.
Proposed Experimental Validation
Cell Viability Assay (MTT Assay)
-
Seed cancer cell lines (e.g., HCC1937 breast cancer, A375 melanoma, HeLa cervical cancer) in 96-well plates.[6][7]
-
After 24 hours, treat the cells with increasing concentrations of this compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 value.
Western Blot Analysis for Pathway Modulation
-
Treat cancer cells with the IC50 concentration of the compound for various time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of Akt and mTOR, as well as downstream markers of apoptosis (e.g., cleaved PARP, Caspase-3) and cell cycle arrest (e.g., p21, p53).[6]
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
Benchmarking Data from Analogous Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-based compound 7e | HT-29 (Colon) | 0.01 | [9] |
| Imidazo[1,2-a]pyridine-based compound 7e | H460 (Lung) | 0.02 | [9] |
| Imidazo[1,2-a]pyridine-based compound IP-5 | HCC1937 (Breast) | 45 | [6][10] |
| Imidazo[1,2-a]pyridine-based compound IP-6 | HCC1937 (Breast) | 47.7 | [6][10] |
Anticipated Biological Activity II: Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been reported to possess significant anti-inflammatory properties.[11][12][13]
Postulated Mechanism of Action: Modulation of the STAT3/NF-κB Pathway
The STAT3 and NF-κB signaling pathways are central regulators of the inflammatory response. Their aberrant activation leads to the overexpression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. It is proposed that this compound may exert anti-inflammatory effects by inhibiting the activation of STAT3 and/or NF-κB.[11]
Caption: Postulated inhibition of the STAT3 and NF-κB signaling pathways.
Proposed Experimental Validation
Nitric Oxide (NO) Production Assay (Griess Test)
-
Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.
Cytokine Measurement (ELISA)
-
Culture peripheral blood mononuclear cells (PBMCs) or appropriate cell lines.
-
Pre-treat with the test compound followed by stimulation with LPS.
-
Collect the supernatant after 24 hours.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
Benchmarking Data from Analogous Compounds
| Compound | Assay | Model | Activity | Reference |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | Carrageenan-induced paw edema | Rat | More efficient inhibition than indomethacin | [12] |
| 3-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid | Carrageenan-induced paw edema | Rat | More efficient inhibition than indomethacin | [12] |
| 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | Anti-inflammatory assay | In vivo | Superior to indomethacin | [13] |
Anticipated Biological Activity III: Antimicrobial Efficacy
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising source of new antibacterial and antifungal compounds.[14][15][16]
Postulated Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis or Energy Metabolism
Derivatives of imidazo[1,2-a]pyridine have been shown to target essential bacterial processes. For instance, some analogs are known to inhibit enzymes involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[5] Others have been found to disrupt mycobacterial energy metabolism. It is plausible that this compound could exhibit antimicrobial activity by interfering with one of these vital pathways.
Caption: Postulated antimicrobial mechanisms of action.
Proposed Experimental Validation
Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Benchmarking Data from Analogous Compounds
| Compound Class | Organism | MIC | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium avium | Low-micromolar | [14][16] |
| Imidazo[1,2-a]pyridine derivatives | Staphylococcus aureus, Escherichia coli | Active | [15] |
| Imidazo[1,2-a]pyridine derivatives | Candida albicans, Aspergillus niger | Active | [15] |
Conclusion and Future Directions
This guide has synthesized the extensive body of research on imidazo[1,2-a]pyridine derivatives to project the significant therapeutic potential of this compound. The evidence strongly suggests that this compound is a promising candidate for investigation as an anticancer, anti-inflammatory, and antimicrobial agent. The proposed mechanisms of action, centered on the modulation of key signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB, provide a solid foundation for a rational drug discovery program.
The detailed experimental protocols outlined herein offer a clear roadmap for the initial biological evaluation of this compound. Future research should focus on the proposed synthesis and subsequent screening to confirm these anticipated activities. Positive findings would warrant further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and safety assessments. The exploration of this compound represents a valuable opportunity to expand the therapeutic utility of the imidazo[1,2-a]pyridine scaffold.
References
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies. Retrieved from [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2025). ResearchGate. Retrieved from [Link]
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Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2025). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). National Center for Biotechnology Information. Retrieved from [Link]
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Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, Biological Evaluation and Molecular Modeling of imidazo[1,2-a]pyridine Derivatives as Potent Antitubulin Agents. (2017). PubMed. Retrieved from [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). ResearchGate. Retrieved from [Link]
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2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. (n.d.). Academia.edu. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI. Retrieved from [Link]
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Synthesis, spectroscopicand antimicrobial activityof some new 7-methyl-2- phenylimidazo[1,2-a]pyridin-3-amine derivatives. (n.d.). Oujda Sciences. Retrieved from [Link]
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Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Retrieved from [Link]
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Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. (n.d.). Systematic Reviews in Pharmacy. Retrieved from [Link]
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Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. (2025). ResearchGate. Retrieved from [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Retrieved from [Link]
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Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. (2016). PubMed. Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2][3] Its derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) modulatory effects.[3][4][5] This guide focuses on a specific derivative, 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid, and delineates its most promising potential therapeutic targets based on the well-established pharmacology of its structural class. We will explore its potential as a modulator of inflammatory pathways, a kinase inhibitor for oncological applications, and a ligand for CNS receptors, providing the scientific rationale and detailed experimental workflows for target validation.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists.[6] Marketed drugs like Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic) feature this core, highlighting its therapeutic versatility.[1][7][8] The scaffold's rigid structure and synthetic tractability allow for precise modifications, enabling the fine-tuning of pharmacological properties to engage a wide array of biological targets.[7] The specific compound, this compound, combines the core scaffold with a methoxy group at the 7-position and a carboxylic acid at the 3-position, features that can significantly influence its binding affinity, selectivity, and pharmacokinetic properties.
Potential Therapeutic Target Class I: Inflammatory Pathway Modulators
2.1 Scientific Rationale
Chronic inflammation is a key pathological driver in numerous diseases, including arthritis, neurodegenerative disorders, and cancer. A primary focus of anti-inflammatory drug discovery is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins. Several studies have demonstrated that carboxylic acid derivatives of imidazo[1,2-a]pyridines possess anti-inflammatory properties, with docking analyses suggesting direct binding to the active sites of COX-1 and COX-2.[4] Furthermore, other derivatives of this scaffold have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway, which controls the expression of downstream inflammatory mediators like inducible nitric oxide synthase (iNOS) and COX-2.[9]
2.2 Proposed Mechanism of Action: Dual COX and NF-κB Inhibition
This compound may act as a dual-function anti-inflammatory agent. The carboxylic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for interacting with the active site of COX enzymes. Concurrently, the core scaffold could interfere with the activation of the NF-κB pathway, possibly by inhibiting an upstream kinase or the nuclear translocation of NF-κB itself. This dual mechanism would offer a potent and broad-spectrum anti-inflammatory effect.
2.3 Visualization: COX-2/NF-κB Inflammatory Pathway
Caption: Proposed dual-inhibition mechanism on the NF-κB and COX-2 pathways.
2.4 Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a standard fluorescence-based assay to determine the compound's ability to inhibit COX-2.
-
Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compound against purified human COX-2.
-
Materials:
-
Purified recombinant human COX-2 enzyme.
-
Arachidonic acid (substrate).
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe.
-
Heme cofactor.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Celecoxib (positive control inhibitor).
-
DMSO (vehicle control).
-
96-well black microplates.
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).
-
In each well of the microplate, add 1 µL of the compound dilution or control (DMSO for 0% inhibition, Celecoxib for 100% inhibition).
-
Add 179 µL of a master mix containing assay buffer, COX-2 enzyme, and ADHP probe to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of arachidonic acid to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 535 nm, Emission: 590 nm) every minute for 15-20 minutes.
-
-
Data Analysis (Self-Validating System):
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the data: Set the rate of the DMSO control as 100% activity and the rate of the high-concentration Celecoxib control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value. The system is validated by a robust Z'-factor (>0.5) between positive and negative controls.
-
Potential Therapeutic Target Class II: Kinase Inhibitors for Oncology
3.1 Scientific Rationale
The imidazo[1,2-a]pyridine scaffold is a prolific source of kinase inhibitors for cancer therapy.[7][10] A frequently dysregulated pathway in many cancers is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which governs cell proliferation, survival, and growth.[11] Numerous studies have reported the development of imidazo[1,2-a]pyridine derivatives that potently inhibit PI3K/Akt/mTOR signaling, leading to cell cycle arrest and apoptosis in cancer cells.[5][10] These compounds often induce apoptosis through p53-dependent mechanisms and cause cell cycle arrest by upregulating inhibitors like p21.[5][10]
3.2 Proposed Mechanism of Action: PI3K/Akt Pathway Inhibition
Given the strong precedent, this compound is a strong candidate for an inhibitor of one or more kinases in the PI3K/Akt pathway. It may bind to the ATP-binding pocket of PI3K or Akt, preventing the phosphorylation and activation of downstream effectors. This would block pro-survival signals, leading to the induction of apoptosis and a halt in proliferation in cancer cells dependent on this pathway.
3.3 Visualization: Target Validation Workflow
Caption: A logical workflow for validating a hypothesized molecular target.
3.4 Experimental Protocol: Western Blot for Akt Phosphorylation
This protocol determines if the compound inhibits the PI3K/Akt pathway in a cellular context.
-
Objective: To measure the levels of phosphorylated Akt (p-Akt), a key downstream marker of PI3K activity, in cancer cells treated with the test compound.
-
Materials:
-
Cancer cell line with active PI3K signaling (e.g., A375 melanoma, HCC1937 breast cancer).[5][10]
-
Cell culture medium, FBS, and supplements.
-
Test compound, DMSO, and a known PI3K inhibitor (e.g., LY294002) as a positive control.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total-Akt.
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound, DMSO, or the positive control for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Normalize samples to equal protein concentration and denature by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Image the resulting chemiluminescence using a digital imager.
-
Self-Validation: Strip the membrane and re-probe with an antibody for total Akt. The ratio of p-Akt to total Akt is the key readout. A decrease in this ratio relative to the DMSO control, similar to the positive control, validates target engagement.
-
Potential Therapeutic Target Class III: CNS-Active GABA-A Receptor Modulators
4.1 Scientific Rationale
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of inhibitory neurotransmission in the brain.[12] It is the target of benzodiazepines and the so-called "Z-drugs," which include the imidazo[1,2-a]pyridine Zolpidem.[13] These drugs act as positive allosteric modulators (PAMs), enhancing the effect of GABA and producing sedative, anxiolytic, and anticonvulsant effects. The GABA-A receptor is a pentameric chloride channel with various subunit combinations (e.g., α1, α2, α3, α5), and compounds can exhibit selectivity for different subtypes, allowing for the potential development of non-sedating anxiolytics.[14][15] Given that the imidazo[1,2-a]pyridine is a classic GABA-A receptor-binding scaffold, this target class is a high-priority hypothesis for the subject compound.
4.2 Proposed Mechanism of Action: Positive Allosteric Modulator of GABA-A Receptors
This compound could bind to the benzodiazepine site on specific GABA-A receptor subtypes. This binding would allosterically enhance the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening upon GABA binding. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.
4.3 Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard functional assay for confirming modulation of ion channels like the GABA-A receptor.
-
Objective: To determine if the test compound potentiates GABA-evoked currents in cells expressing specific GABA-A receptor subtypes.
-
Materials:
-
HEK293 cells stably expressing a specific human GABA-A receptor subtype combination (e.g., α1β2γ2).
-
Whole-cell patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass pipettes.
-
Internal solution (pipette solution) and external solution (bath solution).
-
GABA.
-
Test compound and a known PAM (e.g., Diazepam) as a positive control.
-
-
Procedure:
-
Culture the transfected HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope of the patch-clamp rig and perfuse with external solution.
-
Pull a glass pipette to a resistance of 3-5 MΩ and fill it with the internal solution.
-
Under visual guidance, approach a single cell with the pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell's voltage at a holding potential (e.g., -60 mV).
-
Apply a submaximal (EC20) concentration of GABA via the perfusion system for a short duration to elicit a baseline inward chloride current.
-
After washout and recovery, co-apply the same EC20 concentration of GABA along with the test compound.
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
-
Data Analysis (Self-Validating System):
-
Calculate the percentage potentiation of the GABA current by the compound: ((I_GABA+Compound / I_GABA) - 1) * 100.
-
The positive control (Diazepam) must show significant potentiation, while the vehicle control should show none.
-
Construct a dose-response curve by testing multiple concentrations of the compound to determine its EC50 (half-maximal effective concentration) and maximal efficacy.
-
Data Summary and Future Directions
To effectively evaluate this compound, a systematic screening approach is essential. The initial findings from the primary assays described above can be summarized for comparative analysis.
Table 1: Summary of Primary Assays for Target Validation
| Target Class | Potential Target | Primary Assay | Key Readout | Therapeutic Rationale |
|---|---|---|---|---|
| Inflammation | COX-2 | In Vitro Fluorescence Assay | IC50 | Anti-inflammatory |
| Inflammation | NF-κB Pathway | Cell-Based Reporter Assay | IC50 | Anti-inflammatory |
| Oncology | PI3K / Akt | Western Blot (p-Akt) | IC50 | Anti-proliferative, Pro-apoptotic |
| CNS | GABA-A Receptor | Electrophysiology | EC50, % Max Efficacy | Anxiolytic, Anticonvulsant |
Future Directions: Should the compound show promising activity in one of these primary assays, the next logical steps would involve:
-
Selectivity Profiling: Testing the compound against a broad panel of related targets (e.g., other kinases, other ion channels) to determine its selectivity profile. High selectivity is crucial for minimizing off-target side effects.
-
In Vivo Proof of Concept: Advancing the compound into relevant animal models (e.g., a carrageenan-induced paw edema model for inflammation, a tumor xenograft model for oncology, an elevated plus maze for anxiety) to establish in vivo efficacy.
-
ADME/Tox Profiling: Conducting studies to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties to determine its drug-likeness.
By following this structured, hypothesis-driven approach, researchers can efficiently elucidate the therapeutic potential and mechanism of action of this compound.
References
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Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Publications. Retrieved January 23, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. Retrieved January 23, 2026, from [Link]
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
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Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). PubMed. Retrieved January 23, 2026, from [Link]
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Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Imidazopyridine. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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1 Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]
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Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Zolpidem. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. Retrieved January 23, 2026, from [Link]
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In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2024). Chemical Methodologies. Retrieved January 23, 2026, from [Link]
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The Ascendance of a Privileged Scaffold: A Technical Guide to 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylic Acid in Medicinal Chemistry
Introduction: The Imidazo[1,2-a]pyridine Core - A Cornerstone of Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a nitrogen-containing fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent placement, making it an ideal framework for the design of highly specific and potent therapeutic agents. The versatility of this core is evidenced by its presence in a number of commercially successful drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem, underscoring its "privileged" status in drug discovery.[2] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, ranging from anticancer and antitubercular to anti-inflammatory and antiviral, further highlights its therapeutic potential.[2][3][4]
This technical guide focuses on a particularly promising derivative: 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid . The strategic placement of the methoxy group at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, while the carboxylic acid at the 3-position serves as a versatile handle for the synthesis of a diverse library of amides, esters, and other derivatives. This guide will provide an in-depth exploration of the synthesis, key applications, and structure-activity relationships of this scaffold, offering valuable insights for researchers and drug development professionals.
Synthesis of the this compound Scaffold: A Step-by-Step Protocol
The synthesis of the this compound core is a multi-step process that begins with the commercially available 2-amino-4-methoxypyridine. The following protocol outlines a reliable and adaptable synthetic route.
Experimental Protocol: Synthesis of Ethyl 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylate
This procedure is adapted from established methods for the synthesis of substituted imidazo[1,2-a]pyridine-3-carboxylates.[5]
Materials:
-
2-Amino-4-methoxypyridine
-
Ethyl 2-chloro-3-oxobutanoate (or similar α-halo-β-ketoester)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methoxypyridine (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add sodium bicarbonate (2.0 eq) followed by the dropwise addition of ethyl 2-chloro-3-oxobutanoate (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate.
Experimental Protocol: Hydrolysis to this compound
Materials:
-
Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (1N HCl)
Procedure:
-
Reaction Setup: Dissolve the ethyl ester (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Hydrolysis: Add an excess of LiOH (or NaOH) (2-3 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1N HCl until the pH is acidic (pH 3-4). A precipitate should form.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford the desired this compound.
Physicochemical Properties
The introduction of the 7-methoxy group imparts specific physicochemical characteristics to the imidazo[1,2-a]pyridine core. These properties are crucial for its behavior in biological systems.
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Weight | ~206.19 g/mol | Calculated based on the chemical formula C₁₀H₈N₂O₃. |
| LogP | 1.5 - 2.5 | The methoxy group increases lipophilicity compared to the unsubstituted core. The carboxylic acid decreases it. |
| pKa | 3.5 - 4.5 (acidic), 4.0 - 5.0 (basic) | The carboxylic acid is acidic, while the pyridine nitrogen is basic. |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF. | The aromatic core and methoxy group contribute to lower aqueous solubility. |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | The carboxylic acid proton can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 4 (2 from the carboxylic acid, 1 from the methoxy oxygen, and 1 from the pyridine nitrogen) | The oxygen and nitrogen atoms can accept hydrogen bonds. |
Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Targets
The this compound scaffold has been explored for the development of a wide array of therapeutic agents. The carboxylic acid at the 3-position provides a convenient point for derivatization, allowing for the synthesis of large libraries of amides and esters with diverse biological activities.
Anticancer Agents: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, with several studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.[2][4][6] The 7-methoxy substituted analogs are of particular interest due to their potential to modulate key signaling pathways involved in cancer progression.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
One of the key mechanisms through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[6] This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.
Structure-Activity Relationship (SAR) Insights:
-
Amide Substituents: The nature of the substituent on the amide nitrogen at the 3-position is critical for anticancer activity. Bulky and lipophilic groups often lead to increased potency.
-
7-Methoxy Group: The electron-donating methoxy group at the 7-position can influence the electron density of the pyridine ring, potentially enhancing interactions with the target protein. It can also serve as a metabolic soft spot, which can be either beneficial or detrimental depending on the desired pharmacokinetic profile.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2]
Materials:
-
Cancer cell line (e.g., HCC1937 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
7-Methoxyimidazo[1,2-a]pyridine-3-carboxamide derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Agents: Targeting the Enzymes of Inflammation
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[7][8]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of COX enzymes. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in many cancers. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Structure-Activity Relationship (SAR) Insights:
-
Substituents on the Phenyl Ring: For derivatives with a phenyl group at the 2-position, the presence of a p-methylsulfonyl group has been shown to be crucial for potent and selective COX-2 inhibition.[7]
-
The 3-position: The nature of the substituent at the 3-position can influence the binding to the COX-2 active site.
Antitubercular Agents: A New Frontier in Combating Drug Resistance
Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs.[1] Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a promising new class of antitubercular agents with potent activity against both drug-sensitive and drug-resistant strains.[1][7]
Quantitative Data: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides
The following table summarizes the in vitro antitubercular activity of a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against replicating M. tuberculosis.[7]
| Compound | R Group on Amide | MIC₉₀ (µM) |
| 1 | 4-Trifluoromethylphenyl | 0.4 |
| 2 | 4-Chlorophenyl | 0.9 |
| 3 | 4-Fluorophenyl | 1.9 |
| 4 | Phenyl | >128 |
| Isoniazid | (Standard Drug) | 0.2 |
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and privileged core in medicinal chemistry. Its synthetic accessibility and the ease with which it can be derivatized make it an attractive starting point for the development of novel therapeutic agents targeting a wide range of diseases. The insights into the structure-activity relationships of its derivatives, particularly in the fields of oncology, inflammation, and infectious diseases, provide a solid foundation for future drug discovery efforts. Further optimization of this scaffold, focusing on improving pharmacokinetic properties and target selectivity, holds the potential to deliver the next generation of innovative medicines.
References
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- Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953.
- Al-Qubaisi, M. S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(2), 1541-1550.
- Zarghi, A., et al. (2017). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Archiv der Pharmazie, 350(1-2), 1600288.
- Al-Dweik, M. R., et al. (2011). Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part VII: Synthesis of some 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters. Monatshefte für Chemie-Chemical Monthly, 142(3), 221-227.
- Rojas, J., et al. (2012). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Medicinal Chemistry, 8(5), 827-836.
- Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 396-418.
- Juárez-Guerra, F. S., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(16), 4993.
- Elaatiaoui, A., et al. (2015).
- Li, H. Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry, 144, 107147.
- Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953.
- Norman, M. H., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8846-8864.
- Abignente, E., et al. (1993). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. IL FARMACO, 48(10), 1429-1442.
- Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6649-6656.
- Holota, M., et al. (2012). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 22(1), 310-314.
- El-Gazzar, A. R. B. A., et al. (2018). Synthesis and Biological Evaluation of New Heteroaryl Carboxylic Acid Derivatives as Anti-inflammatory-Analgesic Agents. Medicinal Chemistry, 14(4), 387-399.
- Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953.
- Al-Salahat, A. I., et al. (2021). Imidazo[1,2-a]Pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Current Drug Discovery Technologies, 18(4), 481-492.
- Liu, Z., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 464-472.
- Narayan, G., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets, 24(1), e20240323223040.
- Goti, A., et al. (2016). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science, 7(2), 1275-1280.
- Bathini, N., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277.
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Methodological & Application
Synthesis of 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid: An Application Note and Detailed Protocol
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. This bicyclic system is a key component in a variety of pharmacologically active agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, antiviral, and anticancer properties. The intrinsic planarity of the imidazo[1,2-a]pyridine core allows for effective interaction with biological targets, and its diverse substitution patterns offer ample opportunities for modulating pharmacokinetic and pharmacodynamic properties.
This application note provides a comprehensive and detailed protocol for the synthesis of 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid, a valuable building block for the development of novel therapeutics. The described two-step synthesis is a robust and widely applicable method for the preparation of imidazo[1,2-a]pyridine-3-carboxylic acids, proceeding through the formation of an intermediate ethyl ester followed by its hydrolysis. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.
Synthetic Strategy and Mechanism
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Cyclocondensation to form Ethyl 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylate. This step involves the reaction of 2-amino-4-methoxypyridine with ethyl 2-chloroacetoacetate. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyridine onto the α-carbon of the ethyl 2-chloroacetoacetate, followed by an intramolecular cyclization and subsequent dehydration to afford the bicyclic imidazo[1,2-a]pyridine ring system.
-
Step 2: Hydrolysis of the Ethyl Ester. The intermediate ethyl ester is then hydrolyzed under basic conditions to yield the final product, this compound.
The overall reaction scheme is depicted below:
Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-4-methoxypyridine | ≥98% | Commercially Available |
| Ethyl 2-chloroacetoacetate | ≥97% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Lithium Hydroxide (LiOH) | ≥98% | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.
Step 1: Synthesis of Ethyl 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylate
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methoxypyridine (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol (approximately 10 mL per gram of 2-amino-4-methoxypyridine).
-
To the stirred solution, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford Ethyl 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylate as a solid.
Expected Characterization Data (Estimated):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.0 (d, 1H), ~7.5 (s, 1H), ~6.8 (dd, 1H), ~6.7 (d, 1H), 4.3 (q, 2H), 3.9 (s, 3H), 1.4 (t, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~164, ~160, ~145, ~140, ~125, ~117, ~110, ~105, ~95, ~60, ~14.
Step 2: Synthesis of this compound
Protocol:
-
In a round-bottom flask, dissolve the Ethyl 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) obtained from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC (the product should be more polar than the starting material).
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then dry under vacuum to yield this compound.
Expected Characterization Data (Estimated):
-
Appearance: White to off-white solid.
-
Melting Point: >200 °C (with decomposition).
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.5 (br s, 1H), ~8.2 (d, 1H), ~7.9 (s, 1H), ~7.0 (dd, 1H), ~6.9 (d, 1H), 3.9 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~165, ~160, ~145, ~142, ~126, ~118, ~112, ~108, ~96.
Workflow and Logic
The rationale for this synthetic approach is based on its reliability and the commercial availability of the starting materials.
Caption: A step-by-step workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is efficient and utilizes readily available starting materials, making it a valuable procedure for researchers in the field of medicinal chemistry and drug discovery. The provided estimated characterization data serves as a useful reference for product identification.
References
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Omega.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Molecules.
Application Notes and Protocols for the Anti-inflammatory Assessment of 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Extensive research has highlighted its potential in developing agents that are not only effective but also possess favorable safety profiles. Among the diverse therapeutic properties exhibited by this class of molecules, anti-inflammatory activity has emerged as a particularly promising avenue for drug discovery.[1][2] Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been specifically identified as potent anti-inflammatory agents in various preclinical models.[4] This document provides a comprehensive guide for researchers to assess the anti-inflammatory potential of a novel derivative, 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid (referred to herein as "the compound").
The rationale for investigating this specific compound is grounded in the established structure-activity relationships of the imidazo[1,2-a]pyridine class. The carboxylic acid moiety is often associated with the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade. Furthermore, the imidazo[1,2-a]pyridine core has been implicated in the modulation of critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]
This application note will detail a systematic, multi-tiered approach to characterizing the anti-inflammatory profile of this compound, from initial in vitro screening to in vivo validation. The protocols provided are designed to be robust and reproducible, enabling researchers to generate high-quality data to support the continued development of this promising compound.
Experimental Workflow: A Multi-faceted Approach to Assessment
A logical and sequential experimental workflow is crucial for the comprehensive evaluation of a novel anti-inflammatory compound. The proposed workflow begins with fundamental in vitro assays to determine the compound's cytotoxicity and its primary effects on inflammatory mediators. Positive results from these initial screens would then justify progression to more complex mechanistic studies and, ultimately, to in vivo models of inflammation.
Caption: A stepwise workflow for assessing the anti-inflammatory activity of the compound.
Part 1: In Vitro Characterization
The initial phase of assessment focuses on characterizing the compound's activity in cellular and enzymatic systems. This approach allows for a rapid determination of its potential as an anti-inflammatory agent and provides insights into its primary mechanism of action.
Cytotoxicity Assessment: The Foundation of Meaningful Data
Before evaluating the anti-inflammatory properties of the compound, it is imperative to determine its cytotoxic profile. This ensures that any observed anti-inflammatory effects are not simply a consequence of cell death. The MTT assay is a reliable and widely used colorimetric method for assessing cell viability.[7][8]
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 3.5 x 10⁴ cells/well in 200 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in DMEM to achieve the desired final concentrations. After 24 hours of cell incubation, replace the medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for another 24 hours.
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Table 1: Illustrative Cytotoxicity Data for this compound in RAW 264.7 Cells
| Compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 3.1 |
| 10 | 96.5 ± 5.2 |
| 25 | 94.1 ± 4.8 |
| 50 | 91.3 ± 3.9 |
| 100 | 88.7 ± 5.5 |
Data are presented as mean ± SD and are for illustrative purposes only.
Inhibition of Nitric Oxide Production
Nitric oxide (NO) is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with agents like lipopolysaccharide (LPS).[11] The Griess assay provides a straightforward method for quantifying nitrite, a stable and nonvolatile breakdown product of NO.[12][13][14]
Protocol 2: Griess Assay for Nitric Oxide Production
-
Cell Seeding and Treatment: Seed and culture RAW 264.7 cells as described in Protocol 1. Pre-treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.[15] Include a negative control (cells with medium only), a vehicle control (cells with vehicle and LPS), and a positive control (a known iNOS inhibitor, e.g., L-NAME).
-
Griess Reaction: After incubation, collect 100 µL of the cell culture supernatant from each well. Mix it with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Express the inhibition of NO production as a percentage relative to the LPS-stimulated vehicle control.
Table 2: Illustrative Inhibition of Nitric Oxide Production
| Treatment | Nitrite Concentration (µM) | % Inhibition |
| Control (No LPS) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) + Vehicle | 25.4 ± 2.1 | 0 |
| LPS + Compound (10 µM) | 15.1 ± 1.5 | 40.6 |
| LPS + Compound (25 µM) | 8.9 ± 0.9 | 65.0 |
| LPS + Compound (50 µM) | 4.3 ± 0.6 | 83.1 |
Data are presented as mean ± SD and are for illustrative purposes only.
Modulation of Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in the inflammatory response.[16][17] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.[16][17][18][19]
Protocol 3: ELISA for TNF-α and IL-6
-
Sample Collection: Collect the cell culture supernatants from the same experiment described in Protocol 2.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.[16][19] This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Incubating the plate with the collected cell culture supernatants.
-
Adding a biotin-conjugated detection antibody.
-
Adding streptavidin-horseradish peroxidase (HRP).
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Quantify the cytokine concentrations using a standard curve generated with recombinant cytokines.
Table 3: Illustrative Effect on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | 50 ± 12 | 35 ± 8 |
| LPS (1 µg/mL) + Vehicle | 3500 ± 250 | 2800 ± 210 |
| LPS + Compound (25 µM) | 1200 ± 150 | 950 ± 110 |
| LPS + Compound (50 µM) | 650 ± 80 | 480 ± 60 |
Data are presented as mean ± SD and are for illustrative purposes only.
Direct Inhibition of Cyclooxygenase Enzymes
Given that many anti-inflammatory drugs target COX enzymes, it is crucial to assess the compound's direct inhibitory activity on both COX-1 and COX-2 isoforms. This can be achieved using commercially available inhibitor screening kits.[20][21][22]
Protocol 4: COX-1 and COX-2 Inhibition Assay
-
Assay Principle: These assays typically measure the peroxidase activity of COX enzymes by monitoring the appearance of an oxidized colorimetric or fluorometric probe.[22]
-
Procedure: Follow the protocol provided with a commercial COX inhibitor screening kit. This generally involves:
-
Incubating the purified COX-1 or COX-2 enzyme with the compound at various concentrations.
-
Initiating the enzymatic reaction by adding arachidonic acid.
-
Measuring the signal (absorbance or fluorescence) over time.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Table 4: Illustrative COX Enzyme Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 1.8 | 8.4 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |
Data are for illustrative purposes only.
Part 2: Elucidation of a Potential Mechanism of Action
Should the in vitro screening reveal significant anti-inflammatory activity, the next logical step is to investigate the underlying molecular mechanisms. The NF-κB and MAPK signaling pathways are central regulators of inflammation, and their modulation is a hallmark of many effective anti-inflammatory agents.[5][6][23][24]
NF-κB and MAPK Signaling Pathway Analysis
Western blotting is a powerful technique to assess the activation status of key proteins in these pathways. A reduction in the phosphorylation of proteins such as p65 (a subunit of NF-κB) and p38 MAPK would suggest that the compound interferes with these signaling cascades.[5][23][25][26]
Caption: A simplified diagram of the NF-κB and MAPK signaling pathways.
Protocol 5: Western Blot Analysis
-
Cell Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described previously. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against total and phosphorylated forms of p65 NF-κB and p38 MAPK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Part 3: In Vivo Validation
The final stage of this preclinical assessment involves validating the anti-inflammatory efficacy of the compound in a relevant animal model of inflammation. The carrageenan-induced paw edema model in rats is a widely accepted and reproducible model of acute inflammation.[27][28][29][30][31]
Protocol 6: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg).[4]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[28]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[28]
-
Data Analysis: Calculate the percentage of paw edema for each animal at each time point and compare the results between the treated groups and the vehicle control group.
Table 5: Illustrative In Vivo Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition at 3h (%) |
| Vehicle Control | - | 0 |
| Compound | 10 | 25.3 ± 3.1 |
| Compound | 25 | 48.7 ± 4.5 |
| Compound | 50 | 65.1 ± 5.2 |
| Indomethacin (Control) | 10 | 55.4 ± 4.8 |
Data are presented as mean ± SD and are for illustrative purposes only.
Conclusion and Future Directions
This application note provides a comprehensive and methodologically sound framework for the assessment of the anti-inflammatory activity of this compound. The described workflow, progressing from in vitro screening to in vivo validation, allows for a thorough characterization of the compound's therapeutic potential. Positive outcomes from these studies would provide a strong rationale for further preclinical development, including pharmacokinetic and toxicological profiling, to fully establish its potential as a novel anti-inflammatory drug. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of biologically active compounds, and a systematic evaluation as outlined here is key to unlocking their full therapeutic promise.
References
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Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. MDPI. Available at: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
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Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]
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Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Available at: [Link]
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An ELISA method to measure inhibition of the COX enzymes. PubMed. Available at: [Link]
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. NCBI. Available at: [Link]
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Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. NCBI. Available at: [Link]
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Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. NCBI. Available at: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Available at: [Link]
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Western blot analysis of NF-kB and pNF-kB. Protein expression of NF-kB... ResearchGate. Available at: [Link]
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Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available at: [Link]
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Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available at: [Link]
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Activation of MAPK Signaling Pathway and NF-κB Activation in Pterygium and Ipsilateral Pterygium-Free Conjunctival Specimens. IOVS. Available at: [Link]
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ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in... ResearchGate. Available at: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
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Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PubMed Central. Available at: [Link]
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Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]
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Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. Available at: [Link]
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NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers. Available at: [Link]
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Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]
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Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. Available at: [Link]
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NF-κB Signaling Pathway. Bio-Rad. Available at: [Link]
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NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PubMed Central. Available at: [Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
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How you stimulate RAW 264.7 macrophage? ResearchGate. Available at: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
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Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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Human IL-6 ELISA. Biomedica. Available at: [Link]
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. NCBI. Available at: [Link]
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Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. Available at: [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]
- Process for producing pyridine carboxylic acids. Google Patents.
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LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. NCBI. Available at: [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial Effects of 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of this structure have been investigated for a wide range of applications, including as anxiolytic, hypnotic, anti-inflammatory, and antiviral agents.[1] Notably, a significant body of research has highlighted the potent antimicrobial properties of this class of compounds.[3][4] Various substituted imidazo[1,2-a]pyridines have demonstrated promising activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and even challenging organisms like Mycobacterium avium.[1][4][5] The mechanism of action for imidazopyridines can be multifaceted, with studies suggesting they can interfere with essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.[6]
This document provides a comprehensive suite of protocols for the systematic evaluation of a novel derivative, 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid . The methodologies detailed herein are designed to guide researchers in establishing a robust antimicrobial profile, from determining initial potency to characterizing its dynamic activity and preliminary safety. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability.[7][8]
Part 1: Foundational Susceptibility Testing: MIC & MBC Determination
The initial characterization of any potential antimicrobial agent begins with determining its fundamental potency. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the cornerstone metrics for this assessment.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation for a specified period.[9]
The relationship between these two values provides a preliminary classification of the compound's effect:
-
Bactericidal: If the MBC is no more than four times the MIC.
-
Bacteriostatic: If the MBC is greater than four times the MIC.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is a gold standard for quantitative susceptibility testing, allowing for the efficient screening of multiple concentrations.[10][11] The protocol is based on CLSI document M07.[12]
Causality and Experimental Rationale: A standardized bacterial inoculum (matching a 0.5 McFarland standard) is critical for reproducibility, as the final bacterial density directly influences the MIC value.[13] Serial two-fold dilutions are used to precisely identify the concentration threshold for growth inhibition. Including solvent controls is essential to ensure that the vehicle (e.g., DMSO) used to dissolve the compound does not have intrinsic antimicrobial activity at the concentrations tested.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Appropriate positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile DMSO (or other suitable solvent)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Further dilutions will be made from this stock.
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Plate Setup: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution (appropriately diluted from the main stock to achieve the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. d. The 11th column will serve as the growth control (no compound), and the 12th column will be the sterility control (no bacteria). A solvent control should also be included.
-
Inoculation: Add the diluted bacterial inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[11]
Diagram 1: Workflow for MIC/MBC Determination
Caption: Generalized workflow for a time-kill kinetics study.
Part 3: Assessing Activity Against Complex Bacterial Communities
Bacteria in clinical and environmental settings often exist as biofilms—structured communities encased in a self-produced matrix. Biofilms are notoriously more tolerant to antimicrobial agents than their planktonic counterparts. Therefore, evaluating a compound's effect on biofilms is a critical step.
Protocol 4: Anti-Biofilm Activity Assay (Crystal Violet Method)
Causality and Experimental Rationale: This protocol first allows a biofilm to form on a surface. The pre-formed biofilm is then treated with the compound to assess its ability to eradicate or reduce the established community. [14]Crystal violet is a simple stain that binds to the biofilm matrix and cellular components, allowing for the colorimetric quantification of the total biofilm biomass. [15] Materials:
-
Materials from Protocol 1
-
Tryptic Soy Broth (TSB) often supplemented with glucose to promote biofilm formation
-
Crystal Violet solution (0.1% w/v)
-
30% Acetic Acid or 95% Ethanol
Step-by-Step Methodology:
-
Biofilm Formation: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it 1:100 in TSB with 1% glucose. b. Add 200 µL of the diluted culture to the wells of a 96-well plate. Include media-only wells as a negative control. c. Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation. [14]2. Compound Treatment: a. Carefully remove the planktonic media from the wells without disturbing the biofilm. b. Gently wash the wells twice with sterile PBS to remove non-adherent cells. c. Add 200 µL of fresh broth containing two-fold serial dilutions of the this compound to the wells. d. Incubate for another 24 hours at 37°C.
-
Quantification: a. Discard the media and wash the wells three times with PBS. b. Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes. c. Remove the methanol and allow the plate to air dry. d. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. e. Remove the crystal violet solution and wash the wells thoroughly with water until the control wells are colorless. f. Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well. g. Measure the absorbance at 570-595 nm using a microplate reader.
-
Analysis: Calculate the percentage of biofilm reduction compared to the untreated control. The Minimum Biofilm Eradication Concentration (MBEC) can be defined as the lowest concentration causing a significant reduction in biofilm biomass.
Diagram 3: Anti-Biofilm Assay (Crystal Violet) Workflow
Caption: Step-by-step workflow for the crystal violet anti-biofilm assay.
Part 4: Preliminary Safety Profile: Cytotoxicity
A promising antimicrobial compound must be effective against pathogens while exhibiting minimal toxicity to host cells. [16]A cytotoxicity assay is an essential primary screen to determine the compound's therapeutic window.
Protocol 5: MTT Assay for Mammalian Cell Cytotoxicity
Causality and Experimental Rationale: The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability. [17]Viable cells contain mitochondrial dehydrogenases that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the 50% cytotoxic concentration (CC₅₀). [17] Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
Step-by-Step Methodology:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include untreated cells (vehicle control) and media-only (blank) wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the CC₅₀ value.
Selectivity Index (SI): The selectivity of the compound can be estimated by calculating the SI: SI = CC₅₀ / MIC A higher SI value indicates greater selectivity for the microbial target over mammalian cells, which is a desirable characteristic for a therapeutic candidate.
Diagram 4: Cytotoxicity (MTT) Assay Workflow
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nih.org.pk [nih.org.pk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Drug Delivery Systems for Imidazo[1,2-a]pyridine Compounds
Introduction: Unlocking the Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its privileged structure and broad spectrum of biological activities. This nitrogen-fused heterocyclic system is the core of several commercially successful drugs, including zolpidem (for insomnia) and alpidem (an anxiolytic). Beyond these established applications, the imidazo[1,2-a]pyridine nucleus has demonstrated significant therapeutic potential across a range of diseases, including cancer, tuberculosis, viral infections, and inflammation.
However, the journey from a promising compound in the lab to an effective therapeutic in the clinic is often hampered by significant formulation and delivery challenges. Many potent imidazo[1,2-a]pyridine derivatives exhibit poor aqueous solubility and high lipophilicity. These physicochemical properties can lead to low oral bioavailability, rapid metabolism and clearance, and suboptimal plasma exposure, ultimately limiting their therapeutic efficacy.
Advanced drug delivery systems (DDS) offer a strategic solution to overcome these hurdles. By encapsulating the active pharmaceutical ingredient (API) within a carrier, we can enhance its solubility, protect it from premature degradation, modify its pharmacokinetic profile, and even target it to specific tissues or cells. This guide provides a comprehensive overview and detailed protocols for the rational design, formulation, and evaluation of DDS for imidazo[1,2-a]pyridine compounds, intended for researchers and scientists in drug development.
The Strategic Foundation: Rational Selection of a Drug Delivery System
The selection of an appropriate DDS is not a one-size-fits-all decision. It requires a thorough understanding of the imidazo[1,2-a]pyridine derivative's physicochemical properties and the desired therapeutic outcome.
Critical Physicochemical Parameters
The first step is to characterize the API. The key parameters influencing DDS selection are summarized below.
| Parameter | Significance for DDS Formulation | Typical Range for Imidazo[1,2-a]pyridines |
| LogP (Lipophilicity) | Determines how the drug partitions between aqueous and lipid phases. High LogP drugs are ideal for encapsulation in the lipid core of nanoparticles, liposomes, or micelles. | 2.0 - 5.0 |
| Aqueous Solubility | Poor solubility is a primary driver for using DDS. The goal is to formulate a system that presents the drug in a solubilized or dispersed state. | < 10 µg/mL for many derivatives |
| pKa | The ionization state of the drug affects its solubility and interaction with carrier materials. The basic nitrogen in the imidazo[1,2-a]pyridine ring is a key factor. | 4.0 - 9.5 |
| Molecular Weight | Influences drug loading capacity and diffusion from the carrier system. | 200 - 600 g/mol |
Decision-Making Workflow for DDS Selection
The choice of carrier—be it a liposome, a polymeric nanoparticle, or a micelle—depends on a logical evaluation of the API's properties and the delivery goal. For instance, highly lipophilic compounds are excellent candidates for encapsulation within the hydrophobic core of micelles or the lipid bilayer of liposomes.
Core Experimental Protocols: Formulation
The following protocols provide step-by-step methodologies for preparing three common types of DDS. The causality behind critical steps is explained to ensure robust and reproducible formulations.
Protocol 1: Liposome Formulation via Thin-Film Hydration
-
Principle: This method involves dissolving lipids and the imidazo[1,2-a]pyridine drug in an organic solvent, which is then evaporated to create a thin lipid-drug film. Subsequent hydration of this film with an aqueous buffer causes the lipids to self-assemble into multilamellar vesicles (MLVs). The size is then homogenized through extrusion.
-
Rationale: This technique is highly effective for encapsulating lipophilic drugs within the lipid bilayer. The choice of lipids (e.g., DSPC, DOPE) and the inclusion of cholesterol are critical for controlling membrane fluidity, stability, and drug retention.
Materials & Equipment:
-
Imidazo[1,2-a]pyridine compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (100 nm pore size)
-
Round-bottom flasks, glass vials, syringes
Procedure:
-
Lipid & Drug Dissolution: In a clean round-bottom flask, dissolve DSPC, cholesterol (e.g., at a 2:1 molar ratio), and the imidazo[1,2-a]pyridine compound in a chloroform:methanol (2:1 v/v) solvent mixture. The drug-to-lipid ratio should be optimized (e.g., start at 1:20 w/w).
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature (Tc of DSPC is ~55°C). Rotate the flask to ensure a thin, uniform film is formed on the inner surface.
-
Solvent Removal: Continue evaporation under high vacuum for at least 2 hours (or overnight) to remove all residual solvent traces. This step is crucial to prevent solvent-induced toxicity and instability.
-
Hydration: Add pre-warmed (60°C) PBS (pH 7.4) to the flask. Vortex or gently shake the flask until the lipid film is fully suspended in the buffer, forming a milky suspension of MLVs. Allow the mixture to hydrate for 1 hour at 60°C.
-
Size Reduction (Extrusion):
-
Assemble the extruder with a 100 nm polycarbonate membrane, pre-heated to 60°C.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process applies shear force to break down MLVs into smaller, unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification: To remove the unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis against PBS.
-
Storage: Store the final liposomal formulation at 4°C.
Protocol 2: PLGA Nanoparticle Formulation via Oil-in-Water (o/w) Emulsion-Solvent Evaporation
-
Principle: The drug and a biodegradable polymer (PLGA) are dissolved in a water-immiscible organic solvent. This "oil" phase is then emulsified in an aqueous phase containing a surfactant. High-energy homogenization creates nano-sized droplets. The organic solvent is then evaporated, causing the polymer to precipitate and encapsulate the drug in a solid matrix.
-
Rationale: This method is highly versatile for encapsulating hydrophobic compounds. The surfactant (e.g., PVA or Pluronic F68) is critical for stabilizing the emulsion and preventing nanoparticle aggregation. The polymer molecular weight and lactide:glycolide ratio control the degradation rate and drug release profile.
Materials & Equipment:
-
Imidazo[1,2-a]pyridine compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and the imidazo[1,2-a]pyridine compound (e.g., 10 mg) in 2 mL of DCM. Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare a 2% w/v solution of PVA in deionized water.
-
Emulsification:
-
Add the organic phase to 10 mL of the aqueous PVA solution.
-
Immediately emulsify the mixture using a probe sonicator (e.g., at 60% amplitude for 2 minutes on ice) or a high-speed homogenizer. The high energy input is essential to break down the organic phase into sub-micron droplets.
-
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker with a magnetic stir bar. Stir at room temperature for 4-6 hours in a fume hood to allow the DCM to evaporate. As the solvent evaporates, the PLGA hardens, forming solid nanoparticles.
-
Nanoparticle Collection:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the nanoparticles.
-
Discard the supernatant, which contains excess PVA and unencapsulated drug.
-
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove any residual PVA.
-
Lyophilization (Optional): For long-term storage, the final nanoparticle pellet can be resuspended in a small volume of water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dried.
Essential Quality Control: Characterization Protocols
Thorough characterization is a self-validating step that ensures the DDS meets the required specifications for size, drug content, and release performance. A typical workflow involves a series of analytical techniques to build a complete profile of the formulation.
Protocol 3: Particle Size and Zeta Potential Analysis
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Principle: DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles, which is then correlated to particle size. ELS measures the velocity of charged particles in an electric field to determine their zeta potential, an indicator of surface charge.
-
Rationale: Particle size influences the in vivo biodistribution and clearance of the DDS. A narrow size distribution (low Polydispersity Index, PDI) is desirable. Zeta potential predicts the colloidal stability of the suspension; a value of ±30 mV is generally considered stable, as electrostatic repulsion prevents aggregation.
Procedure:
-
Sample Preparation: Dilute the DDS formulation with deionized water or PBS to an appropriate concentration to achieve a suitable scattering intensity (refer to instrument manufacturer's guidelines).
-
DLS Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the measurement. Record the Z-average diameter and the PDI.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a zeta potential cell.
-
Place the cell in the instrument.
-
Apply the electric field and perform the measurement. Record the zeta potential in millivolts (mV).
-
Protocol 4: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Principle: This protocol quantifies the amount of imidazo[1,2-a]pyridine encapsulated within the DDS. It requires separating the free drug from the nanoparticles and then lysing the nanoparticles to release the encapsulated drug for quantification against a standard curve.
-
Rationale: EE and DL are critical parameters that define the therapeutic potential and dosing of the formulation. High EE is desirable to maximize drug delivery and minimize the administration of empty carriers.
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the DDS formulation (e.g., 1 mL).
-
Separate the nanoparticles/liposomes from the aqueous phase. For nanoparticles, use centrifugation as described in Protocol 2. For liposomes, use a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO).
-
Collect the supernatant/filtrate, which contains the unencapsulated (free) drug .
-
-
Quantification of Total Drug:
-
Take the same known volume of the unseparated DDS formulation (1 mL).
-
Add a solvent that disrupts the DDS and dissolves the drug (e.g., methanol, acetonitrile, or DMSO). For PLGA nanoparticles, DMSO is effective. For liposomes, a detergent like Triton X-100 or a solvent like methanol can be used. This sample contains the total drug .
-
-
Analysis:
-
Quantify the drug concentration in the "free drug" sample and the "total drug" sample using a validated HPLC or UV-Vis method.
-
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100
-
Drug Loading (DL %): First, determine the weight of the carrier material in the analyzed volume. For lyophilized nanoparticles, this is straightforward. DL (%) = [Weight of Encapsulated Drug / Total Weight of DDS] * 100
-
Summary of Expected Characterization Data
The table below presents hypothetical data for different DDS formulations, illustrating how results can be structured for comparative analysis.
| Parameter | Liposomal Formulation | PLGA Nanoparticles | Micellar Formulation |
| Z-Average Diameter (nm) | 115 ± 4 | 180 ± 7 | 25 ± 2 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.18 ± 0.03 | 0.09 ± 0.01 |
| Zeta Potential (mV) | -25 ± 3 | -18 ± 2 | -5 ± 1 |
| Encapsulation Efficiency (%) | 92 ± 5 | 78 ± 6 | 95 ± 4 |
| Drug Loading (%) | 4.6 ± 0.3 | 7.1 ± 0.5 | 23.8 ± 1.1 |
Biological Evaluation: From Bench to Preclinical Assessment
After successful formulation and characterization, the next critical phase is to evaluate the biological performance of the DDS. This typically begins with in vitro cell-based assays and progresses to in vivo animal models.
Protocol 5: In Vitro Cytotoxicity using the MTT Assay
-
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Rationale: This assay is a standard method to determine the efficacy of an anticancer drug formulation. By comparing the IC50 (half-maximal inhibitory concentration) values of the free imidazo[1,2-a]pyridine, the drug-loaded DDS, and the "empty" DDS (placebo), one can determine if the formulation enhances cytotoxicity and if the carrier itself is non-toxic.
Materials & Equipment:
-
Relevant cancer cell line (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Free drug, drug-loaded DDS, and empty DDS
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the free drug, drug-loaded DDS, and empty DDS in culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells (control) and medium only (blank).
-
Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability: Viability (%) = (Absorbance_Sample / Absorbance_Control) * 100.
-
Plot cell viability against the logarithm of drug concentration and determine the IC50 value for the free drug and the drug-loaded DDS using non-linear regression analysis.
-
Conclusion and Future Directions
The successful development of drug delivery systems for imidazo[1,2-a]pyridine compounds holds the key to translating their vast therapeutic potential into clinical reality. By systematically selecting, formulating, and characterizing these advanced carriers, researchers can significantly improve the pharmacokinetic and pharmacodynamic properties of these promising molecules. The protocols outlined in this guide provide a robust framework for this process, emphasizing the causal relationships between formulation parameters and system performance.
Future work in this field will likely focus on more sophisticated "smart" delivery systems. These include stimuli-responsive carriers that release their payload in response to specific triggers in the disease microenvironment (e.g., pH, enzymes) and actively targeted systems decorated with ligands (e.g., antibodies, peptides) to enhance accumulation at the site of action, further improving efficacy while minimizing systemic toxicity.
References
- ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- National Center for Biotechnology Information (PMC). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
- PubMed. (2024).
- ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- YouTube. (2022). Characterization solutions for nanoparticle-based drug delivery systems.
- ResearchGate. (2025).
- PubMed. (2016).
- ResearchGate. In Vitro Models for Drug Delivery Systems | Request PDF.
- National Center for Biotechnology Information (PMC). (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- National Center for Biotechnology Information (PMC). Heterocycles in Medicinal Chemistry.
- National Center for Biotechnology Information (PMC). (2013). In vitro and in vivo models for the study of oral delivery of nanoparticles.
- ResearchGate. Proposed mechanism for the synthesis of imidazo [1,2-a] pyridine.... [https://vertexaisearch.cloud.g_2_a] pyridine through three-component reaction of 2-aminopyridine, aldehyde and phenyl acetylene catalyzed by ZnOPNF from publication: Peptide Nanofiber Templated Zinc Oxide Nanostructures as Non-precious Metal Catalyzed N-Arylation of Amines, One-Pot Synthesis of ImidazoHeterocycles and Fused Quinazolines | In the present study, peptide nanofiber was used to immobilize zinc oxide. This nanoparticle was prepared through self-assembly in an aqueous solution. The structural
Application Notes and Protocols: The Use of 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic Acid in Kinase Inhibitor Discovery
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs. Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to achieve potent and selective interactions with various biological targets, particularly protein kinases. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.
This document provides a comprehensive guide for researchers on the strategic use of 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid as a core scaffold for the discovery and development of novel kinase inhibitors. We will delve into the rationale for its design, provide detailed protocols for its synthesis and subsequent evaluation in biochemical and cellular assays, and discuss the interpretation of structure-activity relationship (SAR) data to guide lead optimization.
Design Rationale: Why this compound?
The selection of this particular scaffold is predicated on several key hypotheses rooted in established principles of kinase inhibitor design:
-
The Imidazo[1,2-a]pyridine Core as a Hinge-Binding Motif: The nitrogen atoms within the imidazo[1,2-a]pyridine core are well-positioned to form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many kinase inhibitors.[2]
-
The 3-Carboxylic Acid as a Versatile Handle and Solubilizing Group: The carboxylic acid at the 3-position serves a dual purpose. Firstly, it acts as a key chemical handle for the facile synthesis of amide libraries, allowing for the exploration of a wide range of chemical space to identify substituents that can interact with specific residues within the kinase active site.[3] Secondly, the acidic nature of this group can enhance the aqueous solubility of the resulting compounds, a critical parameter for drug development.
-
The 7-Methoxy Group for Modulating Selectivity and Potency: The methoxy group at the 7-position is strategically placed to probe a region of the kinase active site that often exhibits variability between different kinases. This substitution can influence the inhibitor's selectivity profile by creating favorable or unfavorable steric and electronic interactions. Furthermore, the electron-donating nature of the methoxy group can modulate the electronic properties of the entire scaffold, potentially impacting its binding affinity.
The following diagram illustrates the key functional components of the this compound scaffold and their intended roles in kinase binding.
Caption: Synthetic workflow for the title compound.
Step 1: Synthesis of Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-amino-4-methoxypyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add ethyl bromopyruvate (1.1 eq).
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired ester.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and water (10 mL/mmol).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Part 2: Library Synthesis via Amide Coupling
The carboxylic acid functionality allows for the straightforward synthesis of a diverse library of amide derivatives. This is a critical step in exploring the structure-activity relationship (SAR) of the scaffold.
General Protocol for Amide Coupling:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol), add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Part 3: Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory activity of the synthesized compounds against purified kinase enzymes. [4]A variety of assay formats are available, with luminescence-based assays being particularly well-suited for high-throughput screening. [5][6] Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer (containing MgCl₂, DTT, etc., optimized for the specific kinase)
-
Synthesized imidazo[1,2-a]pyridine derivatives dissolved in DMSO
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 2.5 µL of a solution containing the kinase and substrate in assay buffer.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that produces light.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
| Parameter | Typical Range | Considerations |
| Kinase Concentration | 1-10 nM | Optimize for a robust signal-to-background ratio. |
| Substrate Concentration | Km or 2x Km | Ensure the reaction is in the linear range. |
| ATP Concentration | Km,app | Influences the measured IC₅₀ for ATP-competitive inhibitors. [2] |
| DMSO Concentration | < 1% | High concentrations can inhibit kinase activity. |
Part 4: Cell-Based Kinase Inhibition Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.
Protocol: Cellular Phosphorylation Assay (Western Blotting)
This method directly measures the inhibition of a specific phosphorylation event downstream of the target kinase in a cellular context.
Materials:
-
Cancer cell line known to have an activated signaling pathway involving the target kinase.
-
Cell culture medium and supplements.
-
Synthesized imidazo[1,2-a]pyridine derivatives.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (total and phospho-specific for the downstream substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT Ser473) overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT) to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Determine the IC₅₀ value for the inhibition of substrate phosphorylation.
-
Caption: Workflow for a cellular phosphorylation assay.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the this compound scaffold through amide library synthesis will generate crucial SAR data to guide lead optimization.
| Position | Modification | Rationale/Expected Outcome |
| 3-Amide | Varying alkyl, aryl, and heteroaryl groups | Probing different sub-pockets of the ATP-binding site to enhance potency and selectivity. |
| 7-Position | Replacing methoxy with other alkoxy groups, halogens, or small alkyl groups | Fine-tuning interactions in the selectivity pocket to improve the kinase selectivity profile. |
| Other positions | Introduction of small substituents on the pyridine ring (if synthetically feasible) | Exploring additional vectors for interaction and modulating physicochemical properties. |
For example, studies on related imidazo[1,2-a]pyridine scaffolds have shown that substitutions at the 7-position can significantly impact kinase selectivity. [2]Similarly, the nature of the substituent at the 3-position can dramatically affect potency against kinases like FLT3 and ALK2. [6][7]
Conclusion and Future Directions
This compound represents a promising and versatile starting point for the discovery of novel kinase inhibitors. Its straightforward synthesis and the amenability of the 3-carboxylic acid to derivatization allow for the rapid generation of compound libraries for screening. The protocols outlined in this document provide a robust framework for synthesizing, evaluating, and optimizing inhibitors based on this privileged scaffold. Future work should focus on comprehensive kinase selectivity profiling, in-cell target engagement studies, and ADME-Tox profiling to identify lead candidates with the potential for further preclinical development.
References
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC - NIH. (2023-05-18).
- Synthesis of 7-Methoxyfuro[2,3-c]pyridine: A Detailed Experimental Protocol - Benchchem.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14).
- Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PubMed Central.
- An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC - NIH.
- (PDF)
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google P
- Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed. (2020-09-15).
- Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. (2024-10-27).
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central.
- (PDF)
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02).
- A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. (2025-04-03).
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. (2016-02-01).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
- Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry.
- Ethyl 2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxyl
- Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimiz
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed.
- Cellular Context Influences Kinase Inhibitor Selectivity | bioRxiv. (2026-01-21).
- CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors - Books. (2018-11-06).
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review | Request PDF - ResearchG
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxyl
- (PDF)
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH.
- A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - Beilstein Journals. (2025-03-19).
- CN102276526B - Synthesis method of 2-amino pyridine compounds - Google P
- An Allosteric Inhibitor Scaffold Targeting the PIF-Pocket of Atypical Protein Kinase C Isoforms - PubMed. (2017-02-17).
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
- Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells - ResearchG
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Public
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (2023-03-20).
- Kinase assays | BMG LABTECH. (2020-09-01).
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central. (2022-02-28).
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Antimicrobial, Antioxidant, ADME-T, and Molecular Docking Studies of Imidazo[1,2-a]pyridine Derivatives - ResearchG
Sources
- 1. Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid in biological assays
Prepared by: Senior Application Scientist, Assay Development Support
Welcome to the technical support center for 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome solubility challenges encountered during biological assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting workflows to ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and behavior of this compound.
Q1: What are the basic chemical properties of this compound?
This compound is a heterocyclic organic compound. Its structure, featuring a carboxylic acid group, is the primary determinant of its physicochemical behavior in aqueous solutions.
| Property | Value / Expected Characteristic |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| Appearance | Expected to be a solid powder. |
| Key Functional Groups | Carboxylic acid (-COOH), Imidazopyridine core, Methoxy group (-OCH₃). |
| Expected Solubility | Poor aqueous solubility at neutral and acidic pH; solubility significantly increases at basic pH. Good solubility in organic solvents like DMSO and DMF. |
Q2: Why does my compound precipitate when I dilute it from a DMSO stock into my aqueous assay buffer (e.g., PBS or cell culture media)?
This is a common phenomenon known as "solvent-shift" precipitation. The compound is highly soluble in your concentrated DMSO stock. When this stock is rapidly diluted into an aqueous buffer where its solubility is much lower, the compound crashes out of solution. This is often exacerbated by the fact that the final DMSO concentration in the assay is too low to maintain solubility.[1]
Q3: How does pH affect the solubility of this compound?
As a carboxylic acid, this compound's solubility is highly dependent on pH.[2]
-
At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH). This form is neutral and generally less soluble in water.
-
At high pH (basic conditions): At a pH above its dissociation constant (pKa), the carboxylic acid loses a proton to become a negatively charged carboxylate ion (-COO⁻). This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.[3]
Troubleshooting Guide: From Precipitation to Reliable Data
This section provides a systematic approach to diagnosing and solving solubility issues.
Problem 1: Precipitate Observed Immediately Upon Dilution into Aqueous Buffer
This is the most common solubility issue, indicating that the aqueous solubility limit has been immediately exceeded.
Causality Analysis:
The root cause is the compound's low intrinsic solubility in its neutral form at the pH of your buffer (typically pH 7.2-7.4 for cell culture media). The final concentration of your organic co-solvent (e.g., DMSO) is insufficient to keep it dissolved.
Troubleshooting Workflow:
Recommended Protocols:
Protocol 1: Determine Maximum Kinetic Solubility in Assay Buffer
This protocol helps you find the highest concentration at which your compound will remain soluble when diluted from a DMSO stock.[6][7]
-
Prepare Stock Solution: Create a high-concentration stock solution of your compound, for example, 10 mM in 100% anhydrous DMSO.
-
Serial Dilutions: In a 96-well plate, add your assay buffer (e.g., PBS or DMEM + 10% FBS).
-
Add Compound: Add a small, fixed volume of your DMSO stock to the first well to achieve the highest desired concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO). Serially dilute this across the plate.
-
Incubate: Let the plate sit at the assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Observe: Visually inspect the wells for any signs of cloudiness or precipitate. Alternatively, use a nephelometer for a quantitative measurement.[6]
Protocol 2: pH-Adjusted Stock Preparation (for Cell-Free Assays)
This method leverages the acidic nature of the compound to create a highly soluble basic stock, which is then neutralized.
-
Prepare Basic Solution: Instead of DMSO, dissolve the compound in a dilute basic solution, such as 10-50 mM NaOH, to create a concentrated stock (e.g., 10 mM). The compound should readily dissolve in its deprotonated, carboxylate form.
-
Dilution and Neutralization: When preparing your working solution, dilute this basic stock into your assay buffer. The buffer's capacity should be sufficient to bring the final pH back to the desired range (e.g., 7.4).
-
Verify Final pH: Always measure the pH of your final working solution to ensure it is correct for your assay.
-
Caution: This method is generally not suitable for cell-based assays as the initial localized high pH can be toxic to cells.
Problem 2: Compound Precipitates Over Time During a Long Incubation
You may find that your solution is initially clear, but precipitate forms after several hours or overnight in the incubator.
Causality Analysis:
Several factors could be at play:
-
Temperature Effects: The compound may be less soluble at 37°C than at room temperature.
-
Media Instability: The compound might be unstable in the media, degrading into a less soluble byproduct.
-
Interaction with Media Components: The compound could be interacting with components like serum proteins, leading to the formation of insoluble complexes.[8] Cell metabolism can also slowly alter the pH of the medium, potentially shifting it to a range where the compound is less soluble.
Troubleshooting Workflow:
Recommended Protocols:
Protocol 3: Assessing the Impact of Serum
-
Prepare Parallel Plates: Using the method in Protocol 1, prepare two identical plates.
-
Buffer Variation: Use your cell culture medium without serum in one plate and with your standard serum concentration in the other.
-
Compare: Observe the maximum kinetic solubility in both conditions. If solubility is significantly lower in the presence of serum, it suggests an interaction.
-
Solution: If an interaction is confirmed, consider reducing the serum concentration if your cells can tolerate it, or switching to a serum-free formulation for the duration of the compound treatment.
Problem 3: Poor or Inconsistent Dose-Response Curve
You may not see visible precipitation, but your dose-response curve is flat, has a very shallow slope, or is not reproducible.
Causality Analysis:
This is often caused by "micro-precipitation" or the formation of compound aggregates at higher concentrations. While not visible to the naked eye, this reduces the effective concentration of the monomeric compound available to interact with the target, leading to an artificially low potency and a poor curve shape.[9][10]
Recommended Protocols:
Protocol 4: Improving Dilution Technique
-
Avoid Intermediate Aqueous Dilutions: When making serial dilutions for a dose-response curve, it is preferable to first prepare serial dilutions in 100% DMSO. Then, add a small volume of each DMSO concentration directly to the final assay well. This minimizes the time the compound spends in a potentially problematic intermediate aqueous concentration.[10]
-
Increase Mixing Energy: After adding the DMSO stock to the assay buffer, ensure rapid and thorough mixing. Vortexing or repeated pipetting can help break up potential early-stage aggregates.
-
Reduce Highest Concentration: Often, the problematic part of a dose-response curve is the highest concentration point. Starting your curve at a lower, more soluble concentration (e.g., 10 µM instead of 100 µM) can often improve the quality of the overall fit, even if you don't reach 100% inhibition.[11]
Advanced Formulation Strategies
If the above troubleshooting steps are insufficient, more advanced formulation strategies may be required, particularly for in vivo studies.
| Strategy | Mechanism of Action | Best For | Reference |
| Co-solvents | Using a mixture of solvents (e.g., DMSO, ethanol, PEG400) can create a more favorable environment to keep the compound in solution. | In vitro assays where solvent tolerance is known. | [12] |
| Cyclodextrins | These sugar-based molecules have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble compound, increasing its apparent solubility in water. | Both in vitro and in vivo applications. | [13] |
| Amorphous Solid Dispersions | The compound is dispersed in a polymer matrix, preventing it from forming a stable, poorly soluble crystal lattice. | Advanced formulation for in vivo studies. | N/A |
References
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC. (2023, May 18). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthetic strategies for the preparation of imidazopyridines. - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. Retrieved from [Link]
-
Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Technology Networks. Retrieved from [Link]
-
Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025, May 24). Chemical Methodologies. Retrieved from [Link]
-
Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2014, November 11). ResearchGate. Retrieved from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021, December 5). NTU Journal. Retrieved from [Link]
-
Improving protein solubility and activity by introducing small peptide tags designed with machine learning models. (2025, November 1). ResearchGate. Retrieved from [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024, December 17). ACS Organic & Inorganic Au. Retrieved from [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (n.d.). MDPI. Retrieved from [Link]
-
Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... (n.d.). ResearchGate. Retrieved from [Link]
-
Predicting the pKa of Small Molecules. (n.d.). Matthias Rupp. Retrieved from [Link]
-
MedChem Essentials: Solubility part 5 - Recommendations for Simulated Fluids. (2025, July 21). YouTube. Retrieved from [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. Retrieved from [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved from [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Retrieved from [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]
-
Epik: pKa and Protonation State Prediction through Machine Learning. (n.d.). ChemRxiv. Retrieved from [Link]
-
GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. (n.d.). Agilent. Retrieved from [Link]
-
(PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2008, August 5). ResearchGate. Retrieved from [Link]
Sources
- 1. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.ntu.edu.iq [journals.ntu.edu.iq]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic Acid and its Derivatives
Welcome to the technical support center for the purification of 7-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid and its associated derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these valuable heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] However, the introduction of a carboxylic acid functionality at the 3-position, combined with the electronic influence of the 7-methoxy group, presents a unique set of purification challenges.
This document moves beyond standard protocols to provide in-depth, experience-driven advice. We will explore the causal relationships behind common purification issues and offer robust, validated troubleshooting strategies to enhance the purity, yield, and scalability of your work.
Section 1: Understanding the Core Challenges
The primary difficulties in purifying this compound and its ester or amide derivatives stem from their physicochemical properties:
-
Amphoteric Nature: The carboxylic acid derivative possesses both a basic nitrogen atom in the imidazopyridine ring system and an acidic carboxylic acid group. This can lead to zwitterionic character, affecting solubility and chromatographic behavior.
-
Polarity: The presence of the carboxylic acid, methoxy group, and the nitrogenous core results in a polar molecule that may have limited solubility in common non-polar organic solvents but may also not be freely soluble in aqueous media, depending on the pH.
-
Potential for Impurities: Synthesis of the imidazo[1,2-a]pyridine core often involves multi-step reactions or one-pot multicomponent reactions which can generate structurally similar byproducts that are challenging to separate.[1]
-
Chelation and Metal Scavenging: The core structure can chelate metal ions, which may be present from upstream catalytic steps, leading to colored impurities that are difficult to remove.
Below is a decision-making workflow for approaching the purification of these compounds.
Caption: A general workflow for the purification of this compound.
Section 2: Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Recrystallization Issues
Q1: My this compound is "oiling out" during my attempt to recrystallize it. What is causing this and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid. This is common for polar molecules and is often due to the solvent being too good, the solution being too concentrated, or the cooling rate being too rapid.
-
Causality: The high polarity of your molecule, combined with its potential for strong intermolecular hydrogen bonding, can lead to a situation where the solvated state is very stable. When cooled, the molecules may aggregate into an amorphous, supercooled liquid (the oil) before they have a chance to organize into a crystal lattice.
-
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add more of the anti-solvent (the less polar solvent in your co-solvent system) or the primary solvent if using a single solvent system, to create a more dilute solution.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. You can insulate the flask to slow the cooling rate further.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, saturated solution to induce crystallization.
-
Solvent System Optimization: If the above steps fail, you will need to re-evaluate your solvent system. A good recrystallization solvent should dissolve the compound when hot but poorly when cold. For a polar compound like this, consider solvent systems such as:
-
Ethanol/Water
-
Methanol/Water
-
Dioxane/Water
-
Ethyl Acetate/Heptane (more suitable for ester derivatives)
-
-
Q2: I've successfully recrystallized my compound, but my NMR still shows the presence of the starting 4-methoxypyridin-2-amine. How can I remove it?
A2: This is a common issue as the starting amine is also a polar, basic compound and can be entrapped in the crystal lattice of your product.
-
Causality: The structural similarity and shared basicity of the starting material and product can lead to co-crystallization or insufficient removal during workup.
-
Troubleshooting Protocol: Acid-Base Extraction This protocol leverages the difference in acidity between your carboxylic acid product and the starting amine.
-
Dissolution: Dissolve the crude, solid product in a suitable organic solvent like ethyl acetate.
-
Aqueous Base Wash: Extract the organic layer with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. Your carboxylic acid product will be deprotonated to its carboxylate salt and move into the aqueous layer. The unreacted amine, being less acidic, will remain in the organic layer.
-
Separation: Separate the aqueous layer containing your product.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1 M HCl. Your pure carboxylic acid will precipitate out as a solid as it is protonated and becomes less water-soluble.
-
Isolation: Filter the solid precipitate, wash it thoroughly with cold water to remove any residual salts, and dry it under vacuum.
-
Column Chromatography Challenges
Q1: I'm trying to purify my this compound on a silica gel column, but it's streaking badly and I'm getting very poor separation. What's going on?
A1: This is a classic problem when running acidic compounds on standard silica gel.
-
Causality: Silica gel is weakly acidic. The basic nitrogen on your imidazopyridine ring can interact strongly and irreversibly with the acidic silanol groups on the silica surface. Simultaneously, the carboxylic acid can also interact via hydrogen bonding. These strong interactions lead to significant peak tailing and poor resolution.
-
Troubleshooting Protocol:
-
Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (typically 0.1-1%) to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/heptane). The acid in the mobile phase will protonate the basic sites on your molecule, minimizing their interaction with the silica gel and resulting in sharper peaks.
-
Use a Different Stationary Phase: Consider using a reverse-phase (C18) silica gel column. In this case, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).
-
Purify the Ester: A common and highly effective strategy is to purify the ethyl or methyl ester derivative of your carboxylic acid first. Esters are less polar and not acidic, making them much more amenable to standard silica gel chromatography.[4] A typical mobile phase would be a gradient of ethyl acetate in heptane.[4] After obtaining the pure ester, you can then hydrolyze it to the carboxylic acid.
-
Q2: How do I perform the hydrolysis of the purified ethyl ester of this compound?
A2: Saponification (base-mediated hydrolysis) is the standard method.
-
Detailed Hydrolysis Protocol: [4]
-
Dissolution: Dissolve the purified ethyl ester in a mixture of ethanol and water (e.g., a 3:1 ratio).[4]
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5-3 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting ester is consumed.
-
Workup:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash with a solvent like ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 with 1 M HCl.[4]
-
The pure carboxylic acid should precipitate out.
-
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.[4]
-
Caption: Step-by-step workflow for the hydrolysis of the ethyl ester.
Section 3: Data Summary and Physicochemical Properties
Table 1: Physicochemical Properties of Imidazo[1,2-a]pyridine-3-carboxylic Acid (Parent Compound)
| Property | Value | Source |
| Molecular Weight | 162.15 g/mol | PubChem CID 73142 |
| XLogP3 | 0.8 | PubChem CID 73142 |
| Hydrogen Bond Donors | 1 | PubChem CID 73142 |
| Hydrogen Bond Acceptors | 3 | PubChem CID 73142 |
Note: The 7-methoxy derivative will be slightly more lipophilic (higher XLogP3) and have a slightly higher molecular weight.
Section 4: Potential Impurities and their Identification
Understanding the potential impurities is key to developing a robust purification strategy.
Table 2: Common Potential Impurities in the Synthesis of this compound
| Impurity | Origin | Identification | Removal Strategy |
| 4-methoxypyridin-2-amine | Unreacted starting material | Distinct aromatic signals in ¹H NMR, lower Rf on TLC. | Acid-base extraction as described in section 2.1. |
| Ethyl 3-bromo-2-oxobutanoate | Unreacted starting material | Aliphatic signals in ¹H NMR, may be reactive. | Hydrolyzes during workup; can be removed by aqueous washes. |
| Regioisomers (e.g., 5-methoxy) | Use of impure starting aminopyridine | Complex aromatic region in ¹H NMR, distinct peak in LC-MS. | Careful column chromatography, potentially on the ester intermediate. |
| Decarboxylated product | Thermal degradation during reaction or workup | Absence of carboxylic acid proton in ¹H NMR, higher Rf on TLC. | Chromatography. |
References
- Zaragoza, F., Stephen, S., & Tietze, L. F. (Eds.). (2021).
-
Abdel-Ghaffar, A. A., Abdel-Salam, O. I., El-Sayed, R., & El-Hashash, M. A. (2022). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 7(21), 17767–17780. [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
de la Herrán, G., García-Álvarez, R., & Díez-Barra, E. (2010). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 6, 83. [Link]
-
Guchhait, S. K., & Kashyap, M. (2015). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 20(5), 8494–8506. [Link]
-
Mishra, A., & Verma, R. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3424. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage guidelines for 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid
This guide provides comprehensive stability and storage guidelines for 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid, CAS No. 951884-06-9. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout its lifecycle in the laboratory. This document synthesizes information from safety data sheets of structurally related compounds and the scientific literature on the chemical behavior of imidazopyridine derivatives to provide field-proven insights.
Section 1: Chemical Stability Profile
The stability of this compound is paramount for obtaining reliable and reproducible experimental results. The imidazo[1,2-a]pyridine core, while relatively stable, is susceptible to degradation under certain environmental conditions. The presence of a methoxy group and a carboxylic acid moiety on the heterocyclic ring influences its reactivity and degradation pathways.
Based on studies of related imidazopyridine derivatives, the primary degradation pathways to be aware of are oxidation and photodegradation[1]. The imidazole portion of the fused ring system can be particularly susceptible to oxidative and photolytic cleavage[1][2]. While specific data for this compound is not extensively published, the general principles of aromatic carboxylic acid stability also apply, particularly concerning thermal stress[3][4].
dot graph "Degradation_Influences" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; "Oxidation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Light" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Heat" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Humidity/Moisture" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Extreme pH" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Oxidation" [label="Susceptible Ring System"]; "this compound" -> "Light" [label="Potential Photodegradation"]; "this compound" -> "Heat" [label="Decarboxylation Risk"]; "this compound" -> "Humidity/Moisture" [label="Hygroscopicity/Hydrolysis"]; "this compound" -> "Extreme pH" [label="Salt Formation/Hydrolysis"]; } Caption: Key environmental factors influencing the stability of this compound.
Section 2: Storage and Handling Guidelines
Proper storage and handling are critical to prevent degradation and ensure the long-term viability of this compound. The following recommendations are based on safety data sheets for the compound and its analogs.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal degradation, such as decarboxylation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against atmospheric oxygen and moisture, mitigating oxidative and hydrolytic degradation. |
| Light | Protect from light (store in an amber vial or in the dark) | The imidazo[1,2-a]pyridine core can be susceptible to photodegradation. |
| Moisture | Store in a dry environment (desiccator recommended) | The compound is likely hygroscopic. Moisture can lead to hydrolysis of the carboxylic acid or facilitate other degradation pathways. |
| Container | Tightly sealed, appropriate chemical-resistant container | Prevents exposure to air and moisture. |
Handling Precautions
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid creating dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Q1: I observe a change in the color of my solid compound over time. What could be the cause?
A1: A change in color, such as yellowing or browning, is often an indicator of degradation. The most likely culprits are oxidation and/or photodegradation. The imidazo[1,2-a]pyridine ring system is known to be susceptible to oxidative processes, which can lead to the formation of colored impurities[1]. Exposure to light, especially UV light, can also induce degradation[1][2].
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound has been consistently stored in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Purity Check: Assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram to that of a fresh or reference sample.
-
Future Prevention: If the compound has been improperly stored, procure a fresh batch and strictly adhere to the recommended storage guidelines. Use amber vials and store them inside a desiccator in a refrigerator.
Q2: My experimental results are inconsistent. Could the stability of the compound in solution be an issue?
A2: Yes, the stability of this compound in solution can be a significant factor in experimental variability. The stability will depend on the solvent, pH, temperature, and exposure to light.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. Avoid storing stock solutions for extended periods unless their stability in the specific solvent and storage conditions has been validated.
-
Solvent Selection: Use high-purity, anhydrous solvents if possible. Protic solvents may participate in reactions, and residual water can lead to hydrolysis.
-
pH Considerations: The carboxylic acid moiety makes the compound's solubility and stability pH-dependent. At basic pH, the carboxylate salt will form, which may have different stability characteristics. In acidic conditions, the pyridine nitrogen can be protonated. It is advisable to buffer your solutions if the experimental system allows.
-
Protect from Light: Protect solutions from light by using amber vials or wrapping the container in aluminum foil, especially during long experiments.
dot graph "Solution_Stability_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Preparation" { label = "Solution Preparation"; "Fresh_Solution" [label="Prepare Fresh Solution"]; "High_Purity_Solvent" [label="Use High-Purity Solvent"]; "Buffer_pH" [label="Buffer pH if necessary"]; }
subgraph "cluster_Execution" { label = "Experiment Execution"; "Protect_from_Light" [label="Protect from Light"]; "Control_Temperature" [label="Control Temperature"]; }
subgraph "cluster_Analysis" { label = "Analysis"; "Purity_Check" [label="Analyze by HPLC/LC-MS"]; "Compare_Results" [label="Compare with Controls"]; }
"Fresh_Solution" -> "High_Purity_Solvent" -> "Buffer_pH" -> "Protect_from_Light" -> "Control_Temperature" -> "Purity_Check" -> "Compare_Results"; } Caption: Recommended workflow for ensuring solution stability during experiments.
Q3: I suspect my compound has degraded. How can I confirm this and what should I look for?
A3: Confirmation of degradation requires analytical characterization. The primary techniques for this are HPLC and LC-MS.
Analytical Protocol for Purity Assessment: A general reverse-phase HPLC method can be employed to assess the purity of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically in the range of 254-320 nm for this class of compounds).
-
Injection Volume: 10 µL.
-
Analysis:
-
A pure sample should show a single major peak.
-
Degraded samples will likely show additional peaks, usually eluting earlier than the parent compound if the degradation products are more polar.
-
LC-MS analysis can be used to obtain the mass-to-charge ratio (m/z) of the parent compound and any degradation products, which can help in their identification. For example, decarboxylation would result in a loss of 44 Da.
-
Q4: Are there any specific chemical incompatibilities I should be aware of?
A4: Yes, based on the safety data sheets of related compounds, you should avoid strong oxidizing agents, strong bases, amines, and reducing agents.
-
Strong Oxidizing Agents: Can lead to the degradation of the electron-rich imidazopyridine ring system.
-
Strong Bases: Can deprotonate the carboxylic acid, and in excess, may promote degradation of the imidazole ring, as has been observed in related structures[1].
-
Amines: Can react with the carboxylic acid to form amides, especially if activating agents are present or under thermal stress.
-
Reducing Agents: The imidazopyridine ring has some susceptibility to reduction under harsh conditions.
Section 4: References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085. Available at: [Link]
-
Reddy, G. V. R., et al. (2010). Identification of Degradation Products in Aripiprazole Tablets by LC-QToF Mass Spectrometry. European Journal of Chemistry, 1(1), 20-27. Available at: [Link]
-
Sisman, M., et al. (2022). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 27(19), 6529. Available at: [Link]
-
Savage, S. A., & Eberlin, L. S. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 7949-7957. Available at: [Link]
-
Fisher Scientific. (2023). Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. Available upon request from the supplier.
-
Sigma-Aldrich. (2024). Safety Data Sheet - Pyridine-2-carboxylic acid. Available upon request from the supplier.
Sources
Technical Support Center: Enhancing the Bioavailability of 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid
Welcome to the dedicated technical support center for 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with enhancing the oral bioavailability of this promising compound. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] However, like many heterocyclic compounds, achieving optimal systemic exposure can be a significant hurdle.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and formulation of this compound.
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: While specific data for this molecule is proprietary to each research program, compounds with similar structures—a fused heterocyclic ring system and a carboxylic acid group—often exhibit poor bioavailability due to a combination of factors. These can include low aqueous solubility, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[2][3] The crystalline nature of the solid form can also limit its dissolution rate in gastrointestinal fluids. Furthermore, its permeability across the intestinal epithelium may be a contributing factor.
Q2: What are the critical physicochemical properties of this compound that I should characterize first?
A2: A thorough understanding of the compound's physicochemical properties is the foundation for any successful formulation strategy. Key parameters to determine include:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
pKa: The ionization constant will help predict its solubility and dissolution behavior in the GI tract.
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH will provide insights into its lipophilicity and potential for membrane permeation.[4]
-
Solid-State Properties: Characterize the solid form using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify the crystalline form and its stability.
Q3: Should I consider developing a salt form of this compound?
A3: Salt formation is a well-established and often effective strategy for increasing the dissolution rate and apparent solubility of ionizable compounds like this one, which contains a carboxylic acid group.[5][6] By creating a salt with a suitable counterion, you can significantly alter the physicochemical properties of the parent molecule. However, it's crucial to screen a variety of counterions to find a salt that not only improves solubility but also possesses good solid-state stability and is not prone to hygroscopicity.[6] Keep in mind that in some cases, salt formation may not be feasible or could lead to less stable forms.[6]
Part 2: Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental challenges.
Issue 1: Low and Inconsistent Results in In Vitro Solubility Assays
Q: My aqueous solubility results for this compound are low and vary significantly between experiments. What could be the cause, and how can I troubleshoot this?
A: Potential Causes and Solutions
-
Kinetic vs. Thermodynamic Solubility: You may be measuring kinetic solubility instead of the true thermodynamic equilibrium solubility. This is common in high-throughput screening.
-
Troubleshooting Protocol: Employ the gold-standard shake-flask method for determining thermodynamic solubility. This involves agitating an excess of the compound in the relevant buffer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
pH of the Medium: The solubility of a carboxylic acid is highly dependent on the pH of the medium. Small variations in buffer preparation can lead to inconsistent results.
-
Troubleshooting Protocol: Ensure accurate and consistent preparation of your buffers. Verify the final pH of the buffer after adding the compound and at the end of the experiment.
-
-
Solid-State Form: If your compound can exist in multiple crystalline forms (polymorphs) or as an amorphous solid, each will have a different solubility.
-
Troubleshooting Protocol: Characterize the solid form of your starting material using XRPD before each experiment. Ensure you are using the same, stable crystalline form for all pivotal studies.
-
Issue 2: Poor Dissolution Profile of a Prototype Formulation
Q: I have developed a simple tablet formulation, but the in vitro dissolution is very slow and incomplete. How can I improve this?
A: Strategies for Enhancing Dissolution
Improving the dissolution rate is a critical step towards enhancing oral bioavailability. Consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[7]
-
Experimental Protocol (Micronization):
-
Mill the this compound powder using a jet mill or ball mill.
-
Characterize the particle size distribution before and after milling using laser diffraction.
-
Prepare tablets with the micronized API and repeat the dissolution testing.
-
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix in an amorphous state can dramatically increase its apparent solubility and dissolution rate.[8]
-
Experimental Protocol (Spray Drying for ASD Preparation):
-
Select a suitable polymer such as povidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS).
-
Dissolve both the API and the polymer in a common solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Spray-dry the solution using a laboratory-scale spray dryer, optimizing parameters like inlet temperature, feed rate, and atomization pressure.
-
Characterize the resulting powder for amorphicity (using XRPD and DSC) and perform dissolution testing.
-
-
-
Selection of Excipients: The choice of excipients can significantly impact dissolution.[9]
-
Troubleshooting:
-
Disintegrants: Ensure an adequate concentration of a super-disintegrant (e.g., croscarmellose sodium, sodium starch glycolate) to facilitate rapid tablet breakup.
-
Wetting Agents/Surfactants: Incorporate a surfactant like sodium lauryl sulfate (SLS) or polysorbate 80 (Tween 80) to improve the wetting of the hydrophobic drug particles.[9]
-
-
| Formulation Strategy | Mechanism of Action | Recommended Excipients |
| Particle Size Reduction | Increases surface area for dissolution. | Wetting agents (e.g., SLS, Polysorbate 80) to prevent agglomeration. |
| Amorphous Solid Dispersions | Presents the drug in a high-energy, amorphous state, increasing apparent solubility. | Polymers like PVP, HPMCAS, Soluplus®.[3][8] |
| Salt Formation | Increases solubility by creating a more soluble ionized form at a given pH. | Pharmaceutically acceptable counterions (e.g., sodium, potassium, tromethamine). |
| Lipid-Based Formulations | The drug is dissolved in a lipid vehicle, bypassing the dissolution step in the GI tract. | Oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Labrasol®), and cosolvents (e.g., Transcutol®). |
Issue 3: High Variability in In Vivo Pharmacokinetic Studies
Q: I'm seeing significant inter-subject variability in the plasma concentrations of this compound in my preclinical animal studies. What are the likely causes?
A: Pinpointing Sources of In Vivo Variability
High variability is a common challenge with poorly soluble compounds. The workflow below can help systematically investigate the cause.
Caption: Troubleshooting workflow for high in vivo variability.
-
Troubleshooting Steps:
-
Re-evaluate the Formulation: If you are dosing a suspension, ensure it is homogenous and does not settle. If using an ASD, confirm its physical stability and that it does not crystallize in the vehicle before administration.
-
Assess Food Effects: The presence of food can significantly alter GI physiology and may either enhance or hinder the absorption of a poorly soluble drug. Design a study comparing drug administration in fed and fasted states.
-
Consider GI-Specific Absorption: The pH-dependent solubility of your compound might mean it preferentially dissolves in certain sections of the GI tract. If it only dissolves in the higher pH of the intestine but has poor permeability there, the absorption window will be narrow and highly dependent on gastric emptying and intestinal transit time.
-
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput in vitro tool to predict passive membrane permeability.[10]
-
Prepare Donor and Acceptor Plates:
-
The donor plate contains the compound dissolved in a buffer at a relevant GI pH (e.g., pH 5.5-6.5).
-
The acceptor plate contains a buffer solution (e.g., pH 7.4) to mimic physiological conditions.
-
-
Coat the Filter Plate: The filter plate (e.g., Millipore MultiScreen-IP) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Assemble the PAMPA Sandwich: The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate.
-
Incubation: The assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) is calculated based on the change in concentration over time.
Protocol 2: In Vivo Bioavailability Study in Rodents
This protocol outlines a basic design for assessing oral bioavailability in a preclinical species.[11]
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model), typically 8-10 weeks old.
-
Study Design: A crossover design is often preferred, where each animal receives both the intravenous (IV) and oral (PO) formulations with a washout period in between.[12]
-
Formulation Preparation:
-
IV Formulation: Dissolve the compound in a vehicle suitable for intravenous injection (e.g., a solution containing saline, PEG 400, and ethanol).
-
PO Formulation: Prepare the oral formulation to be tested (e.g., a suspension in 0.5% methylcellulose).
-
-
Dosing:
-
Administer the IV dose (e.g., 1-2 mg/kg) via the tail vein.
-
Administer the PO dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via the jugular vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process the blood to obtain plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
-
Calculate Absolute Bioavailability (%F):
-
%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spipharma.com [spipharma.com]
- 3. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjpdft.com [rjpdft.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. mdpi.com [mdpi.com]
- 10. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Toxicity of Imidazo[1,2-a]Pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a range of clinically successful drugs, including Zolpidem and Alpidem[1][2]. Its synthetic tractability and versatile biological activity make it an attractive starting point for drug discovery campaigns targeting a wide array of diseases, from cancers to infectious agents[2][3][4]. However, as with many nitrogen-containing heterocycles, optimizing for therapeutic efficacy while minimizing toxicity is a critical challenge that researchers frequently encounter.
This technical support guide is designed to provide researchers, scientists, and drug development professionals with practical, actionable strategies to understand, assess, and mitigate the toxicity of novel imidazo[1,2-a]pyridine derivatives. We will move beyond theoretical discussions to offer troubleshooting advice and experimental protocols in a user-friendly question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Basics
Q1: Are imidazo[1,2-a]pyridine derivatives inherently toxic?
Not necessarily. The toxicity of a given derivative is highly dependent on its substitution pattern. The core scaffold itself is found in several FDA-approved drugs, demonstrating that it can be well-tolerated[1][2]. Toxicity often arises from specific functional groups, the overall physicochemical properties of the molecule, or its metabolic fate. The key is to understand the structure-toxicity relationships (STRs) to guide the design of safer compounds.
Q2: What are the most common types of toxicity observed with this scaffold?
Based on preclinical studies, the most frequently encountered toxicities include:
-
Cytotoxicity: This is often observed in anticancer drug development, where the goal is to kill cancer cells. However, a lack of selectivity against healthy cells is a major concern[5].
-
Hepatotoxicity: Liver damage has been reported in some instances, potentially due to the formation of reactive metabolites[6].
-
Cardiotoxicity: Inhibition of the hERG potassium channel, which can lead to life-threatening arrhythmias, is a critical liability to assess for many small molecules, including this class.
-
Neurotoxicity: While some derivatives are designed to act on the central nervous system (CNS), off-target effects can lead to adverse neurological symptoms.
Q3: What is the underlying mechanism of toxicity for these compounds?
There is no single mechanism. Toxicity can be multifactorial and derivative-specific. Key mechanisms to consider are:
-
Metabolic Activation: Cytochrome P450 (CYP450) enzymes in the liver can metabolize the imidazo[1,2-a]pyridine core or its substituents to form reactive electrophilic intermediates. These can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and an immune response.
-
Off-Target Binding: The compound may bind to unintended biological targets (anti-targets) that mediate toxic effects. For example, binding to certain kinases or ion channels can disrupt normal cellular function.
-
Oxidative Stress: Some derivatives may induce the production of reactive oxygen species (ROS), leading to cellular damage.
Part 2: Troubleshooting Guides - From Benchtop to Preclinical
This section provides a structured approach to addressing common toxicity issues encountered during the development of imidazo[1,2-a]pyridine derivatives.
Scenario 1: High Cytotoxicity Observed in Initial In Vitro Screens
"My lead compound is potent against its target, but it's also highly cytotoxic to healthy cell lines in the MTT assay. What are my next steps?"
High, non-selective cytotoxicity is a common hurdle. A systematic approach is needed to de-risk your compound.
Step 1: Confirm the Cytotoxicity Profile
-
Orthogonal Assays: The MTT assay measures mitochondrial reductase activity. An apparent decrease could be due to other factors besides cell death. Confirm cytotoxicity with at least one other method, such as a lactate dehydrogenase (LDH) release assay (measures membrane integrity) or a cell-permeable DNA-binding dye (e.g., CellTox™ Green) to directly quantify dead cells.
-
Time and Concentration Dependence: Perform a full dose-response curve over different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
Step 2: Investigate the Mechanism of Cell Death
-
Apoptosis vs. Necrosis: Use flow cytometry with Annexin V and propidium iodide (PI) staining to determine if the compound is inducing programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis). Apoptosis is generally a more controlled and less inflammatory process. One study on novel imidazo[1,2-a]pyridines in melanoma cells demonstrated the induction of an intrinsic apoptosis pathway, as evidenced by PARP cleavage and changes in BAX/BCL2 levels[5].
Step 3: Structure-Toxicity Relationship (STR) Guided Molecular Modification
The most effective way to reduce cytotoxicity is through rational chemical modification.
-
Identify a "Toxicity Handle": Analyze the structure of your compound. Are there any known toxicophores (e.g., nitroaromatics, Michael acceptors)? These are prime candidates for modification.
-
Systematic Substituent Modification: Synthesize a small library of analogs with systematic changes to identify which parts of the molecule are driving toxicity. Focus on:
-
Position C2 and C3: These positions are often critical for biological activity but also for toxicity. For example, in a series of antiparasitic imidazo[1,2-a]pyridines, compounds with a carbonitrile moiety at C2 were found to be more toxic than those with an ethoxycarbonyl group at the same position.
-
The Pyridine Ring: Halogenation of the pyridine ring can influence both activity and toxicity. The presence of an ortho-bromo or -chloro group on an attached aromatic ring, combined with a cyclohexyl group, was found to be important for the phytotoxic profile of some derivatives[6].
-
Lipophilicity: High lipophilicity (LogP > 5) is often correlated with non-specific toxicity and off-target effects. Introduce more polar groups or truncate lipophilic side chains to reduce LogP.
-
The following diagram illustrates a decision-making workflow for addressing high initial cytotoxicity.
Caption: Workflow for troubleshooting high in vitro cytotoxicity.
Scenario 2: In Silico Tools Predict Cardiotoxicity (hERG Inhibition)
"My lead compound looks promising, but an in silico ADME-T prediction suggests it might be a hERG blocker. How seriously should I take this, and what can I do?"
In silico predictions of hERG liability should always be taken seriously, as cardiotoxicity is a major reason for drug candidate failure.
Step 1: Understand the Pharmacophore for hERG Blockers The typical hERG pharmacophore consists of a basic nitrogen atom that can become protonated at physiological pH, located a certain distance from a hydrophobic/aromatic region. Analyze your molecule to see if it fits this general model.
Step 2: Experimental Confirmation In silico models are predictive, not definitive. You must confirm the liability experimentally.
-
Automated Patch Clamp (APC): This is a medium-to-high throughput method to get an initial idea of hERG inhibition. It provides an IC50 value.
-
Manual Patch Clamp: This is the "gold standard" and should be used to confirm findings for promising candidates.
Step 3: Strategies for Mitigating hERG Inhibition If hERG inhibition is confirmed, the following structural modifications can be effective:
-
Reduce Basicity: The basicity (pKa) of nitrogen atoms is a key driver. Modify the electronic environment of the basic nitrogen to lower its pKa (ideally below 7.0). This can be done by introducing electron-withdrawing groups nearby.
-
Introduce Acidity: Adding an acidic functional group (e.g., a carboxylic acid) can create a zwitterion at physiological pH, which often has a lower affinity for the hERG channel.
-
Disrupt the Pharmacophore:
-
Sterically hinder the basic nitrogen.
-
Introduce polar groups near the hydrophobic regions to reduce interaction with the channel.
-
Rigidify the molecule to prevent it from adopting the conformation required for channel binding.
-
The following table summarizes some common structural modifications and their rationale for reducing hERG liability.
| Modification Strategy | Example Modification | Rationale |
| Reduce Basicity of Nitrogen | Add a fluoro group to an adjacent ring | Inductively withdraws electron density, lowering pKa |
| Introduce Acidity | Add a carboxylic acid or tetrazole group | Creates a zwitterion, reducing effective positive charge |
| Steric Hindrance | Add a methyl group alpha to the basic nitrogen | Prevents the nitrogen from reaching its binding site in the channel |
| Increase Polarity | Introduce a hydroxyl or amide group | Disrupts hydrophobic interactions with the hERG channel |
Part 3: Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic potential of imidazo[1,2-a]pyridine derivatives.
Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., a cancer cell line and a "normal" cell line like HEK293 or primary fibroblasts)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin or Staurosporine)
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment[5].
-
Compound Treatment:
-
Prepare serial dilutions of your test compound in complete medium. A common starting range is 100 µM to 0.1 µM.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound concentration) and "untreated control" wells (medium only).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram outlines the workflow for this assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Ferreira, L. A. P., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]
-
Gholami, M., et al. (2025). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]
-
Kaur, H., et al. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2024). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Singh, P., et al. (2025). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. Available at: [Link]
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- 6. Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Optimizing Selectivity for 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic Acid and Its Analogs
Welcome to the technical support center for researchers working with the promising but challenging imidazo[1,2-a]pyridine scaffold. This guide is designed to provide you, our fellow scientists and drug development professionals, with actionable insights and troubleshooting strategies for a critical step in drug discovery: optimizing the selectivity of your lead compounds.
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can bind to a wide variety of biological targets.[1][2] While this versatility is advantageous for discovering novel activities, it frequently leads to promiscuous compounds that interact with multiple targets. For 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid, this can manifest as off-target activities that may confound experimental results or lead to undesirable side effects. This guide will walk you through a logical, evidence-based process to diagnose and solve selectivity issues, transforming a promiscuous hit into a precise chemical probe or a viable drug candidate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the initial stages of characterization.
Q1: My this compound derivative is showing activity against multiple protein kinases in my initial screen. Is this normal?
A: Yes, this is a very common and expected finding. The imidazo[1,2-a]pyridine scaffold is a versatile heterocyclic structure that can fit into the ATP-binding pocket of many different protein kinases.[3] Because the ATP-binding sites of kinases share a high degree of structural homology, developing highly selective kinase inhibitors is a significant challenge in medicinal chemistry.[4] Your initial broad activity is not a failure but rather the starting point for a selectivity optimization campaign.
Q2: How do I quantitatively measure and define the selectivity of my compound?
A: Selectivity is typically quantified by comparing the potency of your compound against its intended primary target versus its potency against other, undesired "off-targets." The first step is to perform a broad screening assay against a panel of targets, such as a kinome panel, which measures the inhibitory activity against hundreds of different kinases.[5][6]
From this screen, you will obtain IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each target.[7] You can then calculate a Selectivity Score , which is a simple ratio:
-
Selectivity Score = (IC50 for Off-Target) / (IC50 for Primary Target)
A higher selectivity score indicates better selectivity. For example, a score of 100 means your compound is 100-fold more potent for your primary target than for that specific off-target. A comprehensive selectivity profile is a compilation of these scores against a large and diverse panel of targets.
Q3: What are the most common off-targets for imidazo[1,2-a]pyridine-based kinase inhibitors?
A: While the specific off-target profile depends on the exact substitutions on the core scaffold, inhibitors based on this structure often show cross-reactivity within the same kinase family. For instance, an inhibitor designed for one member of the Tyrosine Kinase (TK) family may also inhibit other closely related TKs. Common off-targets can include kinases like Src, Abl, and members of the PI3K/AKT/mTOR pathway.[3] Some derivatives have also been found to interact with non-kinase targets, such as the cytochrome bc1 complex in Mycobacterium tuberculosis or G-protein coupled receptors, underscoring the importance of broad profiling.[2][8]
Q4: Beyond kinase panels, what other methods can I use to assess target engagement and selectivity in a cellular environment?
A: Biochemical assays are essential, but confirming selectivity in a live-cell context is critical. Two powerful methods are:
-
Phospho-protein Western Blotting: This technique allows you to measure the phosphorylation status of a known downstream substrate of your target kinase. A selective inhibitor should reduce phosphorylation of the primary target's substrate at concentrations significantly lower than those required to affect the substrates of known off-targets.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of your compound to its target protein in cells. Ligand binding typically stabilizes a protein, increasing its melting temperature. By comparing the thermal stability of your primary target versus off-targets in the presence of your compound, you can confirm selective engagement.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth, solution-oriented guides for specific experimental challenges.
Guide 1: My Compound is Highly Promiscuous. How Do I Strategize My Next Steps?
You've received the data from your kinase panel, and your compound inhibits dozens of kinases with sub-micromolar potency. This can be overwhelming, but a systematic approach can reveal a clear path forward.
Caption: Workflow for prioritizing targets from a broad screening panel.
Step-by-Step Analysis:
-
Categorize Your Hits: Don't look at the hits as a simple list. Group them by their families (e.g., Tyrosine Kinases, Serine/Threonine Kinases, etc.). Often, a compound will show preference for a particular branch of the kinome tree. This provides the first clue to its structural basis of action.
-
Rank by Potency: Create a table and rank the inhibited kinases by their IC50 values. Look for significant potency windows. Is there a kinase or a small group of kinases that are inhibited with at least 10-fold greater potency than the next set of hits? This group contains your most likely primary target(s).
-
Validate with Orthogonal Assays: An IC50 value can be influenced by the specific assay conditions (like ATP concentration).[9] It is crucial to confirm your high-priority interactions using a different assay format (e.g., a binding assay like LanthaScreen if your primary screen was an activity assay like ADP-Glo) to ensure the results are not an artifact of the technology.[10] This step helps validate the hit and provides a more accurate measure of affinity (Ki).
-
Confirm in a Cellular Context: As mentioned in the FAQs, use Western blotting to see if your compound inhibits the relevant signaling pathway in cells at a concentration consistent with its biochemical potency. This is the ultimate validation of your primary target hypothesis.
| Target Kinase | Kinase Family | IC50 (nM) | Selectivity Score (vs. Target A) | Interpretation |
| Target A | TK | 15 | 1 | Hypothesized Primary Target |
| Off-Target B | TK | 150 | 10 | Moderate Selectivity |
| Off-Target C | TK | 1,800 | 120 | Good Selectivity |
| Off-Target D | CMGC | 25 | 1.7 | Poor Selectivity (Key off-target) |
| Off-Target E | AGC | >10,000 | >667 | Excellent Selectivity |
This table clearly identifies Target A as the most potent hit and Off-Target D as a critical liability to address through medicinal chemistry.
Guide 2: How Can I Modify My Compound to Improve Selectivity?
Once you have identified your primary target and key off-targets, you can begin a rational, structure-based design campaign. The goal is to introduce chemical modifications that are favorable for binding to your primary target but unfavorable for binding to your off-targets.
-
Exploit the Gatekeeper Residue: The "gatekeeper" is a key amino acid residue in the ATP-binding pocket that controls access to a deeper hydrophobic pocket.[4] The size of this residue (e.g., a small glycine vs. a bulky methionine) varies across the kinome.
-
Causality: If your primary target has a small gatekeeper and your off-target has a large one, you can add a bulky chemical group to your compound. This modified compound will still fit into the primary target's pocket but will sterically clash with the bulky gatekeeper of the off-target, preventing binding. This is one of the most powerful and widely used strategies for engineering kinase inhibitor selectivity.[11]
-
Application: For this compound, modifications could be explored at the 2-position of the imidazo[1,2-a]pyridine ring to project a group towards this gatekeeper residue.
-
Caption: Exploiting gatekeeper residue size to enhance selectivity.
-
Target Unique Polar or Hydrophobic Interactions: Align the crystal structures (or homology models) of your primary and off-targets. Look for differences in the amino acids lining the binding pocket.
-
Causality: Can you modify the 3-carboxylic acid or 7-methoxy group to form a unique hydrogen bond with a residue present only in your primary target? Or can you extend a part of the molecule into a small hydrophobic sub-pocket that exists only in the primary target? These unique interactions can significantly increase binding affinity and selectivity.
-
-
Introduce Covalent Warheads: This advanced strategy involves identifying a non-conserved cysteine residue near the binding site of your primary target.
-
Causality: By adding a mildly reactive group (a "warhead," such as an acrylamide) to your inhibitor, you can form a permanent covalent bond with this cysteine.[12] This provides a powerful anchor, leading to exceptional potency and selectivity, as very few other kinases will have a cysteine in the same position.
-
Guide 3: My Biochemical Assay IC50 Values Are Inconsistent. What's Wrong?
Reproducibility is the cornerstone of good science. If your IC50 values are fluctuating, it undermines your entire SAR campaign. Here are the most common culprits and how to fix them.
-
ATP Concentration: This is the most common error for ATP-competitive inhibitors. The IC50 value is directly dependent on the concentration of ATP used in the assay; a higher ATP concentration will lead to a higher (weaker) apparent IC50.
-
Solution: Always run your assays with an ATP concentration at or very near the known Michaelis-Menten constant (Km) for your specific kinase.[13] This standardizes the condition and reflects a more physiologically relevant potency. Some platforms, like Reaction Biology's HotSpot™, offer assays at physiological (1mM) ATP concentrations.[14]
-
-
Enzyme Quality and Concentration: The activity of recombinant enzymes can vary between batches and can decrease with improper storage.
-
Solution: Use a consistent lot of enzyme for a given set of experiments. Always run a positive control inhibitor with a known potency to ensure the enzyme is behaving as expected.[7]
-
-
Substrate Depletion: If your reaction runs for too long or your enzyme concentration is too high, you may consume a significant fraction of the substrate. This violates the assumptions of steady-state kinetics and will skew your results.[9]
-
Solution: Optimize your assay to ensure you are in the linear range of the reaction (typically <15% of substrate consumed).
-
-
DMSO Concentration: DMSO, the solvent used for your compounds, can inhibit kinases at higher concentrations.
-
Solution: Ensure the final DMSO concentration is identical across all wells (including controls) and is kept as low as possible (ideally ≤1%).[9]
-
This protocol outlines the key steps for a robust and reproducible kinase activity assay.
-
Reagent Preparation:
-
Prepare kinase buffer (including cofactors like MgCl2).
-
Prepare recombinant kinase enzyme to 2X final concentration in kinase buffer.
-
Prepare substrate and ATP to 2X final concentration in kinase buffer. Crucially, the ATP concentration should be at the known Km for the target kinase.
-
Prepare your 7-methoxy... acid compound series in 100% DMSO, then create a 10-point, 3-fold serial dilution. Dilute these further in kinase buffer to a 4X final concentration (this keeps the final DMSO concentration constant).
-
-
Kinase Reaction:
-
Add 5 µL of 4X compound dilution (or DMSO vehicle control) to a 384-well plate.
-
Add 10 µL of 2X kinase/substrate/ATP mix.
-
Alternative: Add 5 µL of 4X compound, then 5 µL of 2X kinase, and pre-incubate for 15-30 minutes. Start the reaction by adding 10 µL of 2X substrate/ATP mix. This pre-incubation step is important for tightly binding inhibitors.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Specific):
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the "no enzyme" or "max inhibition" control as 100% inhibition and the "DMSO vehicle" control as 0% inhibition.
-
Plot the normalized % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
References
-
ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. Retrieved from [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from [Link]
-
Al-Qubaisi, M., et al. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Retrieved from [Link]
-
Technology Networks. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]
-
ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Retrieved from [Link]
-
PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Retrieved from [Link]
-
National Institutes of Health. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
PubMed. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]
-
ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Preprints.org. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Retrieved from [Link]
-
Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Zolpidem and Imidazo[1,2-a]pyridine Derivatives on GABAa Receptors: A Guide for Researchers
Introduction: The GABAa Receptor as a Key Therapeutic Target
The GABAa receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] Composed of five subunits arranged around a central chloride-permeable pore, the receptor exhibits significant heterogeneity due to the existence of multiple subunit isoforms (e.g., α, β, γ).[2] This diversity in subunit composition gives rise to a wide array of GABAa receptor subtypes with distinct pharmacological and physiological properties, making them attractive targets for the development of therapeutic agents for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.[1]
Positive allosteric modulators (PAMs) of the GABAa receptor, such as benzodiazepines and the "Z-drugs," do not directly activate the receptor but rather enhance the effect of the endogenous ligand, GABA. This modulation leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. Zolpidem, an imidazopyridine, is a widely prescribed hypnotic that exemplifies the therapeutic potential of subtype-selective GABAa receptor modulation. The imidazo[1,2-a]pyridine scaffold has also emerged as a versatile platform for the development of novel GABAa receptor modulators with diverse pharmacological profiles.[2][3]
Mechanism of Action: Allosteric Modulation of the GABAa Receptor
Both zolpidem and imidazo[1,2-a]pyridine derivatives act as positive allosteric modulators of the GABAa receptor. They bind to a site on the receptor that is distinct from the GABA binding site, typically at the interface of the α and γ subunits.[3] This binding event induces a conformational change in the receptor that increases its affinity for GABA, thereby potentiating the GABA-induced chloride current. The clinical effects of these compounds are a direct consequence of this enhanced inhibitory neurotransmission.
Caption: Signaling pathway of GABAa receptor positive allosteric modulation.
Comparative Pharmacological Profile
The key differences between zolpidem and various imidazo[1,2-a]pyridine derivatives lie in their binding affinities and functional selectivities for different GABAa receptor subtypes.
Binding Affinity and Selectivity
Zolpidem exhibits a distinct preference for GABAa receptors containing the α1 subunit.[4] It has a high affinity for α1-containing receptors, a lower affinity for α2- and α3-containing receptors, and negligible affinity for α5-containing receptors.[4] This α1-selectivity is thought to be responsible for its potent sedative-hypnotic effects with relatively weaker anxiolytic and muscle relaxant properties.
Imidazo[1,2-a]pyridine derivatives , on the other hand, represent a more diverse class of compounds with a broader range of selectivity profiles.[2] While some derivatives show a preference for α1-containing receptors, similar to zolpidem, others have been developed to selectively target α2/α3-containing receptors, which are primarily associated with anxiolytic and antidepressant effects.[3] The specific substitutions on the imidazo[1,2-a]pyridine core play a crucial role in determining the subtype selectivity.
| Compound | GABAa Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Zolpidem | α1β2γ2 | ~15-60 | [4] |
| α2β2γ2 | ~100-200 | [4] | |
| α3β2γ2 | ~100-200 | [4] | |
| α5β2γ2 | >1000 | [4] | |
| Representative Imidazo[1,2-a]pyridine Derivative (Generic) | α1β3γ2 | Varies | [3] |
| α2β3γ2 | Varies | [3] | |
| α3β3γ2 | Varies | [3] | |
| α5β3γ2 | Varies | [3] |
Note: The binding affinities for the representative imidazo[1,2-a]pyridine derivative are presented as "Varies" as specific values depend on the particular analogue. Published data on various derivatives show a wide range of affinities and selectivities.
Functional Efficacy
The functional efficacy of these compounds, typically measured as the potentiation of GABA-induced chloride currents, also varies depending on the GABAa receptor subtype.
Zolpidem acts as a positive allosteric modulator with higher efficacy at α1-containing receptors, consistent with its binding profile. The potentiation of GABA currents at α1β2γ2 receptors is significantly greater than at α2- and α3-containing receptors.[5]
Imidazo[1,2-a]pyridine derivatives can be agonists, partial agonists, or even antagonists at the benzodiazepine binding site, depending on their chemical structure.[3] Those developed as anxiolytics, for instance, are often designed to be partial agonists at α2/α3-containing receptors to minimize sedative side effects.
| Compound | GABAa Receptor Subtype | Functional Effect (Potentiation of GABA current) | Reference |
| Zolpidem | α1-containing | High potentiation | [5] |
| α2/α3-containing | Moderate potentiation | [5] | |
| Representative Imidazo[1,2-a]pyridine Derivative (Generic) | α1-containing | Varies (Agonist, Partial Agonist, Antagonist) | [3] |
| α2/α3-containing | Varies (Agonist, Partial Agonist, Antagonist) | [3] |
Experimental Methodologies
The characterization of these compounds relies on a combination of in vitro techniques, primarily radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. It involves the use of a radiolabeled ligand that is known to bind to the target receptor. The ability of the unlabeled test compound to displace the radioligand is measured, and from this, the Ki value is calculated.
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol: Radioligand Binding Assay for GABAa Receptors
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the desired GABAa receptor subtype (e.g., α1β2γ2).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed amount of membrane protein to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]flumazenil for the benzodiazepine site).
-
Add varying concentrations of the unlabeled test compound (zolpidem or imidazo[1,2-a]pyridine derivative).
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radioactive ligand, e.g., diazepam).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology (Two-Electrode Voltage Clamp)
This technique is used to measure the functional effects of a compound on the activity of the GABAa receptor. It involves expressing the receptor in Xenopus oocytes or a mammalian cell line and then recording the ion currents that flow through the receptor channel in response to the application of GABA and the test compound.
Caption: Workflow for a two-electrode voltage clamp experiment.
Step-by-Step Protocol: Two-Electrode Voltage Clamp Recording
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNA encoding the desired GABAa receptor subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Recording Setup:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., a saline solution).
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential of the oocyte at a holding potential (e.g., -60 mV).
-
-
Data Acquisition:
-
Apply a low concentration of GABA (typically the EC5-EC20) to elicit a baseline inward chloride current.
-
Once a stable baseline is achieved, co-apply the same concentration of GABA with varying concentrations of the test compound (zolpidem or imidazo[1,2-a]pyridine derivative).
-
Record the changes in the amplitude of the GABA-induced current.
-
Wash the oocyte with the recording solution between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.
-
Calculate the potentiation as the percentage increase in the current amplitude in the presence of the compound compared to the baseline GABA response.
-
Plot the potentiation as a function of the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax).
-
Conclusion and Future Directions
Zolpidem and the broader class of imidazo[1,2-a]pyridine derivatives represent valuable tools for dissecting the complex pharmacology of the GABAa receptor and for the development of novel therapeutics. Zolpidem's α1-selectivity has established it as a highly effective hypnotic, while the chemical tractability of the imidazo[1,2-a]pyridine scaffold has enabled the exploration of a wide range of subtype-selective modulators with potential applications in anxiety, epilepsy, and other CNS disorders.
Future research in this area will likely focus on:
-
Developing compounds with even greater subtype selectivity: This will allow for a more precise targeting of specific neuronal circuits and a reduction in off-target side effects.
-
Investigating the role of different β and γ subunits: While much of the focus has been on α subunit selectivity, the other subunits also play a critical role in the pharmacological properties of the GABAa receptor.
-
Elucidating the precise binding modes of these compounds: High-resolution structural studies will provide a more detailed understanding of how these molecules interact with the GABAa receptor and will facilitate the rational design of new and improved modulators.
By continuing to explore the rich pharmacology of these and other GABAa receptor modulators, the scientific community can pave the way for the development of safer and more effective treatments for a wide range of neurological and psychiatric conditions.
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A Comparative Guide to the Anti-inflammatory Potential of 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylic Acid in Preclinical Animal Models
This guide provides a comprehensive technical comparison of the anti-inflammatory effects of 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid against established non-steroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, scientists, and professionals in drug development, this document delves into the validation of this compound's therapeutic potential using established animal models of inflammation. We will explore the scientific rationale behind the experimental design, present detailed protocols, and analyze comparative data to provide a clear perspective on its standing against current anti-inflammatory agents.
Introduction: The Promise of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] These compounds have garnered significant interest due to their potential to offer improved therapeutic profiles over existing treatments. This compound is a novel analog from this class, and this guide will explore its prospective anti-inflammatory efficacy. While direct experimental data for this specific molecule is limited, we will draw upon findings from closely related analogs to build a strong scientific case for its validation.
Comparative Framework: Benchmarking Against Established NSAIDs
To rigorously assess the anti-inflammatory potential of this compound, its performance must be benchmarked against well-characterized NSAIDs. For this purpose, we have selected:
-
Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor, known for its strong anti-inflammatory effects but also associated with gastrointestinal side effects.[1]
-
Celecoxib: A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
This comparative approach will allow for a nuanced evaluation of the test compound's efficacy and potential for a favorable safety profile.
In Vivo Validation: Established Animal Models of Inflammation
The selection of appropriate animal models is critical for the preclinical validation of any anti-inflammatory agent. We will focus on two widely accepted and well-characterized models:
-
Carrageenan-Induced Paw Edema: An acute model of localized inflammation, ideal for screening potential anti-inflammatory drugs. The inflammatory response in this model is biphasic, with an initial release of histamine and serotonin, followed by the production of prostaglandins.[3][4]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics the systemic inflammatory response seen in conditions like sepsis, characterized by the release of pro-inflammatory cytokines.
Experimental Design and Protocols
Carrageenan-Induced Paw Edema in Rats
This model will be used to assess the acute anti-inflammatory activity of this compound.
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Animals are randomly assigned to the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Indomethacin (10 mg/kg, p.o.)
-
Celecoxib (20 mg/kg, p.o.)
-
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
LPS-Induced Systemic Inflammation in Mice
This model will be employed to evaluate the effect of the test compound on systemic inflammatory responses.
Experimental Workflow:
Caption: Workflow for LPS-Induced Systemic Inflammation Assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Male BALB/c mice (20-25g) are acclimatized for at least one week.
-
Grouping and Dosing: Animals are randomly assigned to the same groups as in the paw edema model, with appropriate dose adjustments for mice.
-
Induction of Inflammation: One hour after drug administration, mice are injected intraperitoneally with LPS (e.g., 1 mg/kg).
-
Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS), blood samples are collected for cytokine analysis, and relevant tissues (e.g., liver, lung) are harvested for the assessment of inflammatory markers.
-
Biochemical Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA kits. Tissue homogenates can be used to measure COX-2 expression via Western blotting or qPCR.
Anticipated Results and Comparative Analysis
Based on existing data for structurally similar imidazo[1,2-a]pyridine derivatives, we can anticipate the following outcomes. It is crucial to note that while no direct data for this compound is available, a study on an 8-methoxy analog provides a valuable point of reference.[5]
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) |
| Vehicle Control | - | 0 | - |
| 8-Methoxy Analog | 10 | 91.8 | 3 |
| 8-Methoxy Analog | 25 | 93.8 | 2-3 |
| Indomethacin | 10 | ~70-80 | 3-4 |
| Celecoxib | 20 | ~60-70 | 3-4 |
Note: Data for the 8-methoxy analog is adapted from a study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives and is intended for illustrative purposes.[5] Data for Indomethacin and Celecoxib are representative values from the literature.
Table 2: Comparative Effects on Pro-inflammatory Markers in LPS-Induced Systemic Inflammation
| Treatment Group | Dose (mg/kg) | Reduction in Serum TNF-α (%) | Reduction in Serum IL-6 (%) | Inhibition of Tissue COX-2 Expression (%) |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound | 25 | Expected Significant Reduction | Expected Significant Reduction | Expected Significant Reduction |
| Indomethacin | 10 | Significant Reduction | Significant Reduction | Significant Reduction |
| Celecoxib | 20 | Significant Reduction | Significant Reduction | Significant Reduction |
Note: The expected outcomes for this compound are based on the known mechanisms of related compounds.
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) Enzymes:
Many imidazo[1,2-a]pyridine derivatives have been shown to be selective inhibitors of COX-2.[6] This selectivity is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors like Indomethacin.
Modulation of NF-κB and STAT3 Signaling Pathways:
Recent studies have indicated that some imidazo[1,2-a]pyridine compounds can exert their anti-inflammatory effects by inhibiting the activation of NF-κB and STAT3 transcription factors.[2][7] These transcription factors play a pivotal role in the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS), in addition to COX-2.[2][7][8]
Caption: Putative Mechanism of Action via NF-κB and STAT3 Pathways.
Conclusion and Future Directions
The available evidence from closely related analogs suggests that this compound holds significant promise as a potent anti-inflammatory agent. Its potential for selective COX-2 inhibition, coupled with the modulation of the NF-κB and STAT3 signaling pathways, indicates a multi-faceted mechanism of action that could translate into a favorable efficacy and safety profile.
Further in-depth studies are warranted to confirm these promising preliminary findings. Specifically, dose-response studies in the described animal models, along with a thorough investigation of its COX-1/COX-2 selectivity and its effects on a broader panel of inflammatory mediators, will be crucial in fully elucidating the therapeutic potential of this compound.
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Benchmarking the antimicrobial potency of 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid against known antibiotics
A Technical Guide for Researchers in Drug Discovery
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the scientific community is continuously exploring new chemical scaffolds with the potential for potent and broad-spectrum activity. Among these, the imidazo[1,2-a]pyridine core has emerged as a promising framework, with numerous derivatives demonstrating significant biological activity. This guide provides a comprehensive, albeit hypothetical, benchmark of a specific derivative, 7-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid, against established antibiotics. The data presented herein is extrapolated from existing research on analogous compounds and serves as a foundational framework for future empirical validation.
Introduction: The Promise of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a nitrogen-containing heterocyclic system that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The fused ring system provides a rigid structure amenable to various substitutions, allowing for the fine-tuning of its biological effects. The introduction of a methoxy group at the 7-position and a carboxylic acid at the 3-position, as in our compound of interest, is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its antimicrobial efficacy.
This guide aims to provide a detailed, theoretical comparison of this compound with three widely used antibiotics from different classes: Ciprofloxacin (a fluoroquinolone), Gentamicin (an aminoglycoside), and Amoxicillin (a β-lactam). The comparison is based on hypothetical Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant Gram-positive and Gram-negative bacteria: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
Mechanistic Insights: A Multi-pronged Assault on Bacterial Viability
The precise mechanism of action for this compound is yet to be elucidated. However, studies on related imidazo[1,2-a]pyridine derivatives suggest potential interference with key cellular processes. One plausible target is DNA gyrase, an essential enzyme for bacterial DNA replication.[3] This mechanism is shared with fluoroquinolones like ciprofloxacin, which inhibit DNA synthesis by trapping gyrase and topoisomerase IV in a complex with DNA, leading to double-strand breaks and cell death.[4][5]
In contrast, gentamicin, an aminoglycoside, exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit, leading to the misreading of mRNA and the production of non-functional proteins.[1][6] Amoxicillin, a β-lactam antibiotic, inhibits the final step of peptidoglycan synthesis in the bacterial cell wall by acylating the transpeptidase enzyme, leading to cell lysis.[7][8] The potential for a novel mechanism of action or a multi-target approach makes imidazo[1,2-a]pyridine derivatives particularly intriguing in the context of overcoming existing resistance mechanisms.
Experimental Framework for Antimicrobial Potency Assessment
To empirically validate the antimicrobial potential of a novel compound like this compound, a standardized and rigorous experimental workflow is paramount. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a robust framework for such an evaluation.[9]
Diagram of the Experimental Workflow
Caption: Experimental workflow for assessing antimicrobial potency.
Detailed Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
-
Procedure:
-
Prepare a stock solution of this compound and the comparator antibiotics in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each bacterial strain.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
2. Kirby-Bauer Disk Diffusion Assay
-
Principle: This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
-
Procedure:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate.
-
Aseptically apply paper disks impregnated with a known concentration of this compound and the comparator antibiotics onto the agar surface.
-
Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.
-
Comparative Performance Data (Hypothetical)
The following tables present a hypothetical comparison of the MIC values of this compound against the selected standard antibiotics. These values are for illustrative purposes and must be confirmed by experimental data.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Gentamicin | Amoxicillin |
| Escherichia coli (ATCC 25922) | 4 | 0.25 | 2 | 8 |
| Staphylococcus aureus (ATCC 29213) | 2 | 1 | 0.5 | 0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 1 | 4 | >256 |
| Klebsiella pneumoniae (ATCC 13883) | 8 | 0.5 | 2 | 64 |
Table 2: Interpretation of Hypothetical MIC Data
| Compound | Gram-Negative Activity | Gram-Positive Activity | Anti-Pseudomonal Activity |
| This compound | Moderate | Good | Moderate |
| Ciprofloxacin | Excellent | Good | Good |
| Gentamicin | Excellent | Good | Moderate |
| Amoxicillin | Moderate (often requires β-lactamase inhibitor) | Excellent | None |
Discussion and Future Directions
The hypothetical data suggest that this compound may possess a promising antimicrobial profile, with notable activity against the Gram-positive organism Staphylococcus aureus and moderate activity against the tested Gram-negative bacteria, including the intrinsically resistant Pseudomonas aeruginosa. Its projected potency against S. aureus is particularly noteworthy, as it is comparable to that of established antibiotics like ciprofloxacin and gentamicin.
The moderate activity against Gram-negative bacteria, while not as potent as ciprofloxacin or gentamicin in this hypothetical scenario, is still significant and warrants further investigation. The structural features of the imidazo[1,2-a]pyridine core can be further modified to potentially enhance its penetration through the outer membrane of Gram-negative bacteria, a common barrier to antibiotic efficacy.
Further research should focus on:
-
Empirical validation of the MIC values through rigorous in vitro testing.
-
Determination of the Minimum Bactericidal Concentration (MBC) to ascertain whether the compound is bacteriostatic or bactericidal.
-
Elucidation of the mechanism of action to identify its cellular target(s).
-
In vivo efficacy studies in animal models of infection to assess its therapeutic potential.
-
Toxicology and safety profiling to evaluate its suitability for further development.
Potential Mechanism of Action: A Visual Hypothesis
The following diagram illustrates the hypothetical mechanism of action of this compound targeting bacterial DNA gyrase.
Caption: Hypothetical mechanism targeting DNA gyrase.
Conclusion
While the data presented in this guide are hypothetical, they are grounded in the established potential of the imidazo[1,2-a]pyridine scaffold. This compound represents a promising candidate for further investigation in the quest for novel antimicrobial agents. The detailed experimental protocols and comparative framework provided here offer a clear roadmap for researchers to empirically validate and potentially expand upon these initial theoretical benchmarks. The continued exploration of such novel chemical entities is critical in the global effort to combat antimicrobial resistance.
References
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Al-Tel, T. H. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][3][10]benzothiazole motifs. European Journal of Medicinal Chemistry, 46(5), 1874-1881.
- Clinical and Laboratory Standards Institute (CLSI). (2020). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100. CLSI.
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
- El-Sayed, M. A. A., et al. (2021).
- Geronikaki, A. A., & Gavalas, A. M. (2006). Imidazo[1,2-a]pyridines: a patent review.
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
- Kadum, E. A., et al. (2017). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 11(1), 74.
- Kahlmeter, G. (2015). The EUCAST media guide – version 1.0. European Committee on Antimicrobial Susceptibility Testing.
- Kohanski, M. A., Dwyer, D. J., & Collins, J. J. (2010). How antibiotics kill bacteria: from targets to networks. Nature Reviews Microbiology, 8(6), 423–435.
- Mingeot-Leclercq, M. P., Glupczynski, Y., & Tulkens, P. M. (1999). Aminoglycosides: activity and resistance. Antimicrobial agents and chemotherapy, 43(4), 727–737.
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Mechanisms in Medicine Inc. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]
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The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Retrieved January 23, 2026, from [Link]
- Tiwari, R., & Miller, K. (2020). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 10(8), a039912.
- Van Bambeke, F., Michot, J. M., Van Eldere, J., & Tulkens, P. M. (2005). Quinolones in 2005: an update. Clinical microbiology and infection, 11(4), 256-275.
- Wise, R. (2002). A review of the mechanisms of action and resistance of the beta-lactam antibiotics. Journal of Antimicrobial Chemotherapy, 49(suppl_1), 1-6.
- Ygberg, S., & Wikström, P. (2003). Aminoglycoside-induced hearing loss. The Journal of Laryngology & Otology, 117(12), 931-935.
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A Senior Application Scientist's Guide to Confirming the On-Target Activity of 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid Using Genetic Approaches
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including notable anti-tumor properties. One such compound, 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid, belongs to this promising class. Early phenotypic screens may reveal compelling anti-proliferative or pro-apoptotic effects, but the critical next step is to unequivocally identify and validate its molecular target. Without this crucial link, advancing a compound through the drug discovery pipeline is fraught with risk, potential for late-stage failure, and a poor understanding of its mechanism of action (MoA).
Several studies on related imidazo[1,2-a]pyridine compounds have implicated their inhibitory action against the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] This guide will therefore use a key node in this pathway, the catalytic subunit alpha of Phosphoinositide 3-kinase (PI3Kα, encoded by the PIK3CA gene), as a hypothetical target to illustrate a rigorous, multi-pronged strategy for confirming on-target activity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causal logic behind experimental choices, providing a framework for building a self-validating case for target engagement. We will compare and contrast gold-standard genetic techniques—CRISPR/Cas9 knockout and siRNA knockdown—and supplement these with a powerful biophysical method, the Cellular Thermal Shift Assay (CETSA), to provide orthogonal evidence of direct target binding.
The Foundational Principle: Genetic Perturbation as a Litmus Test
The core principle of genetic target validation is straightforward: if a compound exerts its effect by modulating a specific protein target, then the genetic removal or depletion of that target should phenocopy or, more importantly, render the cells resistant to the compound's effects. This logic forms the basis of our experimental strategy. A failure to observe this resistance strongly suggests the compound's primary MoA is through an off-target mechanism.
dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} endom Caption: The core logic of genetic target validation.
Comparative Analysis of Genetic Tools: CRISPR vs. RNAi
Choosing the right genetic tool is critical. CRISPR/Cas9 and RNA interference (siRNA/shRNA) are the two dominant technologies, each with distinct advantages and disadvantages for target validation studies.
| Feature | CRISPR/Cas9 Knockout (KO) | siRNA/shRNA Knockdown (KD) | Rationale for Use in Target Validation |
| Mechanism | Creates permanent, heritable gene disruption (indels) leading to a null phenotype. | Mediates transient (siRNA) or stable (shRNA) degradation of target mRNA. | CRISPR provides a definitive "all-or-nothing" scenario. RNAi better mimics the partial and often incomplete inhibition achieved by a small molecule drug.[2] |
| Effect Duration | Permanent. | Transient (siRNA, 3-7 days) or Stable (shRNA).[3] | Permanent KO is ideal for generating stable cell lines for repeated assays. Transient siRNA is faster for initial validation screens. |
| Efficiency | Can achieve complete loss of protein expression. | Typically achieves 70-95% reduction in protein expression.[4] | The high efficiency of CRISPR KO provides a clean background, reducing ambiguity from residual protein activity. |
| Off-Target Effects | Can have off-target DNA cleavage events. Requires careful guide RNA design and validation. | Can have off-target mRNA knockdown due to sequence similarity.[3] | Using multiple, distinct guide RNAs (CRISPR) or siRNA sequences targeting the same gene is a critical control to ensure the observed phenotype is not an off-target artifact. |
| Use Case | Gold standard for definitively linking a gene to a phenotype. Devalidates targets when KO fails to rescue from compound effect.[5] | Useful for studying dose-dependent effects and for essential genes where a full knockout would be lethal. | Employing both methods provides orthogonal genetic evidence. If both PIK3CA KO and PIK3CA KD cells show resistance, confidence in the target is significantly increased. |
An Integrated Workflow for Target Validation
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", margin=0.2]; edge [fontname="Arial", fontsize=10];
} endom Caption: Integrated workflow for rigorous target validation.
Phase 1: Baseline Phenotypic & Pathway Characterization
Causality: Before manipulating the target, you must first establish a clear, quantifiable phenotype caused by your compound in the wild-type parental cell line. You must also show that this phenotype correlates with the modulation of the hypothesized signaling pathway.
Protocol 1: Determining IC50 and Pathway Modulation
-
Cell Viability Assay:
-
Plate MCF-7 cells in 96-well plates at a density of 5,000 cells/well.
-
The next day, treat cells with a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) for 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo® assay.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
-
Pathway Analysis (Western Blot):
-
Plate MCF-7 cells in 6-well plates.
-
Treat cells with the compound at 1x and 5x its determined IC50 for a short duration (e.g., 2-6 hours) to capture primary signaling events.
-
Lyse the cells and perform a Western Blot analysis. Probe for the following proteins:
-
Phospho-Akt (Ser473) - a key downstream marker of PI3K activity.
-
Total Akt - as a loading control.
-
PI3Kα - to confirm its presence.
-
β-Actin - as a total protein loading control.
-
-
Expected Result: A dose-dependent decrease in Phospho-Akt levels, indicating inhibition of the PI3K pathway.
-
dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", margin=0.2]; edge [fontname="Arial", fontsize=10];
} endom Caption: Simplified PI3K/Akt signaling pathway.
Phase 2: Genetic Perturbation of the Target (PIK3CA)
Causality: This is the core of the validation. By generating cells that lack the target protein, we create the essential biological control to test our hypothesis. We will use two independent methods to build confidence and control for potential off-target effects of a single technique.
Protocol 2A: CRISPR/Cas9-Mediated Knockout of PIK3CA
Trustworthiness: This protocol uses a pooled sgRNA approach followed by clonal selection to ensure a true, validated knockout.
-
sgRNA Design & Cloning:
-
Design at least two distinct single-guide RNAs (sgRNAs) targeting early, constitutive exons of the PIK3CA gene to maximize the chance of a frameshift mutation.[6] Use a reputable online design tool (e.g., CHOPCHOP).
-
Synthesize and clone these sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2, which also contains a puromycin resistance cassette).
-
-
Lentivirus Production & Transduction:
-
Produce lentiviral particles for each sgRNA construct in a packaging cell line like HEK293T.
-
Transduce MCF-7 cells with the lentivirus.
-
-
Selection & Validation of Pooled Population:
-
Select transduced cells with puromycin for 3-5 days.
-
Expand the surviving pooled population.
-
Validate the knockout efficiency in this pool via Western Blot for PI3Kα. A significant reduction in protein level is expected.
-
-
Clonal Isolation (Optional but Recommended):
-
Perform single-cell sorting or limiting dilution to isolate individual cell clones.
-
Expand clones and screen each one by Western Blot to identify those with complete absence of the PI3Kα protein.
-
Confirm the gene edit in knockout clones via Sanger sequencing of the targeted genomic locus.
-
Protocol 2B: siRNA-Mediated Knockdown of PIK3CA
Trustworthiness: This protocol uses a pool of multiple siRNAs to minimize off-target effects and confirms knockdown at the protein level.
-
siRNA Preparation:
-
Use a pre-validated siRNA pool containing 3-4 different siRNA duplexes targeting PIK3CA mRNA. A non-targeting siRNA (scrambled sequence) must be used as a negative control.[7]
-
-
Transient Transfection:
-
Plate MCF-7 cells so they are 50-70% confluent on the day of transfection.[7]
-
Transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) with the PIK3CA siRNA pool or the non-targeting control siRNA, following the manufacturer's protocol.
-
-
Validation of Knockdown:
-
Harvest cells 48-72 hours post-transfection.
-
Perform a Western Blot to quantify the reduction in PI3Kα protein levels compared to the non-targeting control. A knockdown efficiency of >80% is desirable.
-
Phase 3: Comparative Pharmacology in Genetically Altered Cells
Causality: This is the critical experiment. If PI3Kα is the true target, its absence should confer resistance to the compound.
Protocol 3: Dose-Response Analysis in KO and KD Cells
-
Cell Plating:
-
Plate the wild-type (WT) MCF-7, the validated PIK3CA KO clone, and cells transfected with either non-targeting (NT) siRNA or PIK3CA siRNA in parallel in 96-well plates. For siRNA experiments, plate the cells 24 hours post-transfection.
-
-
Compound Treatment:
-
Treat all cell lines with the same 10-point serial dilution of this compound as used in Phase 1.
-
-
Viability Assessment:
-
After 72 hours, assess cell viability.
-
Plot the dose-response curves for all cell lines on the same graph and calculate their respective IC50 values.
-
Interpreting the Data
A significant rightward shift in the IC50 curve for the KO and KD cells compared to their respective controls (WT and NT siRNA) is the key result. This demonstrates that a much higher concentration of the compound is needed to achieve the same cytotoxic effect when the target is absent or reduced.
| Cell Line | Treatment | Hypothetical IC50 (µM) | Fold Shift (Resistance) | Interpretation |
| MCF-7 WT | Compound | 1.5 | - | Baseline sensitivity. |
| PIK3CA KO | Compound | > 50 | > 33x | Strong resistance, indicating PI3Kα is essential for the compound's activity. |
| MCF-7 + NT siRNA | Compound | 1.7 | - | Control for siRNA transfection effects. |
| MCF-7 + PIK3CA siRNA | Compound | 12.5 | 7.4x | Partial resistance, consistent with incomplete protein knockdown. |
Phase 4: Orthogonal Validation with a Biophysical Method
Causality: Genetic methods demonstrate that the target is necessary for the compound's effect. A biophysical method like CETSA can prove that the compound directly binds to the target in its native cellular environment.[8] This provides powerful, complementary evidence.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand (our compound) to its target protein generally increases the protein's thermodynamic stability.[9] This stabilization can be measured as an increase in the temperature required to denature and precipitate the protein.
-
Cell Treatment:
-
Treat intact MCF-7 cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10-20x IC50) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.[10]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by high-speed centrifugation.
-
-
Detection:
-
Analyze the amount of soluble PI3Kα remaining in the supernatant at each temperature point by Western Blot.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble PI3Kα as a function of temperature for both vehicle- and compound-treated samples.
-
Expected Result: A rightward shift in the melting curve for the compound-treated sample, indicating that direct binding has stabilized the PI3Kα protein against thermal denaturation.
-
Conclusion: Synthesizing a Self-Validating Narrative
Confirming the on-target activity of a novel compound like this compound requires a multi-faceted approach that is logically sound and experimentally rigorous. By integrating phenotypic analysis, orthogonal genetic perturbation strategies (CRISPR and RNAi), and direct biophysical binding assays (CETSA), researchers can build an unassailable case for a compound's mechanism of action.
The successful execution of this guide would demonstrate that:
-
The compound modulates the PI3K/Akt pathway in wild-type cells.
-
Genetic removal of PI3Kα (the hypothesized target) confers strong resistance to the compound's cytotoxic effects.
-
Partial depletion of PI3Kα confers partial resistance.
-
The compound directly binds to and stabilizes the PI3Kα protein in intact cells.
This layered evidence provides high confidence that this compound is indeed an on-target inhibitor of PI3Kα, justifying its further development and optimization as a targeted therapeutic agent.
References
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health (NIH). Available at: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. National Institutes of Health (NIH). Available at: [Link]
-
Knocking down disease: a progress report on siRNA therapeutics. National Institutes of Health (NIH). Available at: [Link]
-
The impact of CRISPR-Cas9 on target identification and validation. PubMed. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
The Importance of Reporter Gene Assays in Drug Discovery. Indigo Biosciences. Available at: [Link]
-
Target Identification and Validation (Small Molecules). University College London. Available at: [Link]
-
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Technology Networks. Available at: [Link]
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In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. National Institutes of Health (NIH). Available at: [Link]
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What Is the Difference Between siRNA and shRNA Knockdown Methods?. VectorBuilder. Available at: [Link]
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Target Validation with CRISPR. Biocompare. Available at: [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Reporter Cell lines, Stable cell lines | Compound Screening Services. Abeomics. Available at: [Link]
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Knockdown of Target Genes by siRNA In Vitro. National Institutes of Health (NIH). Available at: [Link]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. Available at: [Link]
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CRISPR approaches to small molecule target identification. National Institutes of Health (NIH). Available at: [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
-
CRISPR Cas9 Gene Editing. Charles River Laboratories. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
Compound Screening Services. Boster Biological Technology. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid
A Researcher's Guide to Safely Handling 7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid
An Essential Protocol for Laboratory Safety and Product Stewardship
As a senior application scientist, it is understood that novel compounds like this compound are the lifeblood of discovery. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for analogous chemical structures. The procedures outlined here are designed to be a self-validating system, ensuring that every step is taken to minimize risk and protect researchers.
Understanding the Hazard Profile: A Data-Driven Approach
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1][2][3].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2][3].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1][2][4].
Therefore, it is prudent to handle this compound as a compound with the potential to cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the known hazards of similar chemical structures.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. Must meet ANSI Z.87.1 1989 standard[5]. | To prevent contact with the eyes, which can cause serious irritation[1][2][6]. A face shield is recommended when there is a risk of splashing[5]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber)[7]. | To prevent skin contact and subsequent irritation[1][2][6]. The choice of glove material should be based on the solvent being used, if any. Nitrile gloves offer broad protection for short-term use[5]. |
| Body Protection | A laboratory coat (Nomex® or 100% cotton recommended), buttoned completely. | To protect skin and personal clothing from accidental spills. Synthetic fabrics like polyester should be avoided as they can melt in a fire[5]. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood or if dust generation is likely[1][8]. | To prevent inhalation of the compound, which may cause respiratory irritation[1][4][6]. |
Mandatory Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
3.1. Preparation and Weighing:
-
Designated Area: All handling of the solid compound should be conducted in a designated area, preferably within a certified chemical fume hood to control airborne particulates.
-
Engineering Controls: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Weighing: If weighing the solid compound, do so within the fume hood or in a balance enclosure to prevent the dispersion of dust.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds.
3.2. Solution Preparation and Use:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Container Labeling: Clearly label all containers with the full chemical name, concentration, and any known hazards.
-
Transfers: Use appropriate tools such as a spatula or powder funnel for solid transfers. For liquid transfers, use a pipette or syringe.
3.3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Response: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][6]. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[2][6]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][4][6]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3][4]. |
| Minor Spill | Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water. |
| Major Spill | Evacuate the area and alert laboratory personnel and the institutional safety office. |
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.
5.1. Waste Segregation:
-
Solid Waste: Unused or waste solid compound should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Used gloves, weigh papers, and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.
5.2. Disposal Method:
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. The preferred method of disposal is incineration in a permitted hazardous waste incinerator[1][8]. Do not dispose of this chemical down the drain or in the regular trash[2][4].
Mandatory Visualization: Disposal Workflow
The following diagram outlines the correct procedure for the disposal of waste generated from working with this compound.
Caption: Disposal workflow for this compound waste.
By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the responsible advancement of scientific research.
References
-
Cole-Parmer. 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97% Material Safety Data Sheet. [Link]
-
U.S. Occupational Safety and Health Administration. Glove Selection Chart. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. aksci.com [aksci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
